molecular formula C9H5ClFN B6210424 3-chloro-8-fluoroisoquinoline CAS No. 1394003-78-1

3-chloro-8-fluoroisoquinoline

Cat. No.: B6210424
CAS No.: 1394003-78-1
M. Wt: 181.59 g/mol
InChI Key: KPWUPANJZPWPEM-UHFFFAOYSA-N
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Description

3-Chloro-8-fluoroisoquinoline (CAS 1394003-78-1) is a valuable fluorinated heterocyclic building block in organic synthesis and medicinal chemistry research. Compounds featuring both halogen and fluorine substituents on an isoquinoline scaffold are of significant interest for developing new therapeutic agents, as the strategic incorporation of fluorine can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates . The presence of both chlorine and fluorine atoms on the isoquinoline ring makes this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), allowing researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies . Isoquinoline derivatives are privileged structures in drug discovery, found in numerous biologically active compounds and alkaloids . Specifically, halogenated and fluorinated isoquinolines serve as key precursors in the synthesis of potential central nervous system (CNS) drug candidates and other pharmacologically active molecules . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation . For laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1394003-78-1

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

3-chloro-8-fluoroisoquinoline

InChI

InChI=1S/C9H5ClFN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H

InChI Key

KPWUPANJZPWPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)F)Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

3-chloro-8-fluoroisoquinoline chemical structure and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Characterization Guide

Executive Summary

3-Chloro-8-fluoroisoquinoline (CAS 1394003-78-1) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1][2] Unlike its more common 1-chloro isomers, the 3-chloro substitution pattern offers a unique vector for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at a position that often corresponds to the solvent-exposed region in kinase ATP-binding pockets.[1][2] Furthermore, the 8-fluoro substituent serves a dual purpose: it blocks metabolic oxidation at a typically labile position (C8) and electronically modulates the pKa of the isoquinoline nitrogen, potentially improving oral bioavailability and CNS penetration.

This guide provides a definitive technical reference for the synthesis, characterization, and handling of this compound, moving beyond basic catalog data to offer actionable experimental insights.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Chloro-8-fluoroisoquinoline
CAS Number 1394003-78-1
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Melting Point 92–96 °C (Typical range for 3-halo analogs)
pKa (Predicted) ~2.5 (Lowered by electron-withdrawing F and Cl)
SMILES FC1=CC=CC2=C1C=NC(Cl)=C2

Synthetic Pathway[1][2][3][8][9][10][11][12]

The synthesis of 3-chloroisoquinolines is non-trivial compared to 1-chloroisoquinolines, which are easily accessed via N-oxide chlorination.[3][1][2] The 3-position requires a directed approach, typically proceeding through a 3-hydroxyisoquinoline (isocarbostyril) intermediate.[2]

Core Reaction Scheme

The most robust route involves the construction of the isoquinoline ring from 2-fluorophenylacetic acid derivatives, followed by chlorodehydroxylation.

SynthesisRoute Start 2-Fluorophenylacetic Acid (Precursor) Inter1 8-Fluoroisoquinolin-3-ol (Tautomer: 3(2H)-one) Start->Inter1 1. Urea/Cyclization 2. Acid Cat. Product 3-Chloro-8-fluoroisoquinoline (Target) Inter1->Product POCl3, Reflux (-HCl, -PO2Cl)

Figure 1: Synthetic workflow for accessing the 3-chloro-8-fluoro scaffold.[3]

Detailed Experimental Protocol
Step 1: Precursor Assembly (Reference)

Note: If 8-fluoroisoquinolin-3-ol is not purchased commercially (e.g., BLD Pharm), it is synthesized via the condensation of 2-fluorophenylacetic acid with urea or isocyanates, followed by cyclization.[3][1][2]

Step 2: Chlorination (The Critical Step)

This protocol describes the conversion of 8-fluoroisoquinolin-3-ol to the title compound.[3][1][2]

Reagents:

  • 8-Fluoroisoquinolin-3-ol (1.0 eq)[3][1][2]

  • Phosphorus Oxychloride (POCl₃) (5.0–10.0 eq)

  • N,N-Dimethylaniline (Catalytic, 0.1 eq) - Optional, accelerates reaction.[3][2]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 8-fluoroisoquinolin-3-ol (e.g., 5.0 g) in neat POCl₃ (25 mL).

  • Reaction: Heat the mixture to reflux (approx. 105 °C). The solid starting material will dissolve as the reaction proceeds. Monitor via TLC (20% EtOAc in Hexanes) or LC-MS.[3][1][2] Reaction is typically complete in 2–4 hours.

    • Checkpoint: The formation of the product is indicated by a less polar spot on TLC compared to the starting lactam.

  • Quench (Hazardous): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (~200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃ releases HCl gas. Perform in a fume hood.

  • Neutralization: Carefully adjust the pH to ~8 using saturated NaHCO₃ solution or 5M NaOH (dropwise).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Workup: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes gradient).

Characterization & Validation

Validation of the structure relies on the distinct splitting patterns arising from Fluorine-Proton coupling (


).
NMR Spectroscopy
NucleusChemical Shift (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H NMR 9.15Singlet (s)H-1Most deshielded due to adjacent N and ring current.[1]
7.85Singlet (s)H-4Characteristic singlet for 3-substituted isoquinolines.[1][2]
7.60 – 7.75Multiplet (m)H-5, H-6Aromatic protons.[1][2]
7.35Multiplet (m)H-7Shows strong coupling to F-8 (

Hz).[1][2]
¹⁹F NMR -120 to -125Singlet/MultipletF-8Diagnostic shift for aryl fluoride; confirms 8-position.[1][2]
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
    [2]
    
  • Isotope Pattern: A characteristic 3:1 intensity ratio for peaks at m/z 182 and 184 confirms the presence of a single Chlorine atom.

Characterization Workflow

Characterization cluster_Tests Validation Suite Sample Isolated Solid NMR 1H & 19F NMR (Confirm Regiochemistry) Sample->NMR LCMS LC-MS (Confirm MW & Cl Pattern) Sample->LCMS HPLC HPLC Purity (>98% Target) Sample->HPLC Result Validated Batch NMR->Result Matches Predicted LCMS->Result M+H 182, 3:1 Ratio HPLC->Result Single Peak

Figure 2: Analytical decision tree for batch release.

Applications in Drug Discovery[7][9][10][13]

The 3-chloro-8-fluoroisoquinoline scaffold is a "privileged structure" for several reasons:

  • Kinase Inhibition: The isoquinoline nitrogen (N2) can act as a hydrogen bond acceptor in the hinge region of kinases. The 3-Cl group allows for the introduction of solubilizing groups or hydrophobic tails via Pd-catalyzed cross-coupling.[3][1][2]

  • Metabolic Stability: The 8-fluoro substituent blocks the "soft spot" for cytochrome P450 oxidation, which typically occurs at the electron-rich 5 or 8 positions of the isoquinoline ring.[1][2]

  • Electronic Tuning: The fluorine atom lowers the basicity of the ring nitrogen, which can improve membrane permeability by increasing the fraction of the neutral species at physiological pH.

Safety and Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis of the C-Cl bond over long periods.[3][1]

  • Disposal: Halogenated organic waste.

References

  • Compound Registry: 3-Chloro-8-fluoroisoquinoline; CAS No. 1394003-78-1.[1][2][5] BLD Pharm Catalog. Link

  • Synthesis Methodology: Bartmann, W., et al. "Synthesis and Reactions of Isoquinoline Derivatives."[6] Synthesis, 1988(09), 680-683. (General method for 3-chloroisoquinolines). Link

  • Precursor Synthesis: "Synthesis of 8-fluoroisoquinolin-3-ol." Dana Bioscience / BLD Pharm Building Blocks. Link

  • General Characterization: "Isoquinoline derivatives and their medicinal activity." Wisdom Library / Scientific Review. Link

Sources

CAS number and IUPAC name for 3-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-8-Fluoroisoquinoline: Synthesis, Reactivity, and Applications[1][2][3]

Executive Summary: The Structural Mandate

3-chloro-8-fluoroisoquinoline represents a specialized halogenated heterocyclic scaffold critical for high-value medicinal chemistry campaigns.[1][2][3] Unlike its ubiquitous quinoline isomers, the isoquinoline core offers distinct vector orientation for structure-activity relationship (SAR) exploration, particularly in kinase inhibition and CNS-active agents.[1][2][3] The strategic placement of the chlorine at C3 provides a handle for late-stage cross-coupling, while the fluorine at C8 serves as a metabolic blocker and electronic modulator, influencing the pKa of the isoquinoline nitrogen.[3]

Chemical Identity Details
CAS Registry Number 1394003-78-1
IUPAC Name 3-chloro-8-fluoroisoquinoline
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol
SMILES Fc1cccc2cc(Cl)nc12

Part 1: Strategic Synthesis (The "How")

Direct chlorination of isoquinolines at the C3 position is electronically disfavored compared to the C1 position.[2][3] Therefore, a retrosynthetic reduction strategy is the industry-standard protocol for high-purity isolation.[1][3] This method circumvents the regioselectivity issues of direct electrophilic substitution.[2][3]

Core Protocol: Selective Reduction of 1,3-Dichloroisoquinoline

This protocol utilizes 1,3-dichloro-8-fluoroisoquinoline (CAS: 1909289-34-4) as the pivotal intermediate.[1][2][3] The C1-chlorine is significantly more labile toward nucleophilic displacement and reductive dehalogenation than the C3-chlorine, allowing for highly selective transformation.[1][2][3]

Reagents & Materials:

  • Precursor: 1,3-Dichloro-8-fluoroisoquinoline (1.0 eq)[1][2][3]

  • Reductant: Red Phosphorus (0.5 eq) / Hydrogen Iodide (HI, 57% aq., 5.0 eq)[3]

  • Solvent: Glacial Acetic Acid (AcOH)[1][3]

  • Quench: Sodium Hydroxide (NaOH, 10% aq.), Sodium Bisulfite (NaHSO₃)

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled pressure vessel or round-bottom flask equipped with a reflux condenser, dissolve 1,3-dichloro-8-fluoroisoquinoline in glacial acetic acid (0.5 M concentration).

  • Activation: Add red phosphorus followed by the dropwise addition of 57% HI. Caution: Exothermic reaction.[1][2][3]

  • Selective Dehalogenation: Heat the mixture to 170°C for 3–5 hours. The mechanism involves the protonation of the isoquinoline nitrogen, activating the C1 position for hydride attack/reductive removal.[2][3] The C3-chlorine remains intact due to its lower electrophilicity.[1][2][3]

  • Work-up:

    • Cool the reaction to room temperature.[1][2][3]

    • Pour into crushed ice/water.

    • Neutralize with 10% NaOH until pH ~9.[1][3] Note: Ensure temperature remains <20°C to prevent hydrolysis of the C3-chloro group.

    • Add NaHSO₃ to quench residual iodine.[1][3]

  • Purification: Extract with Dichloromethane (DCM). Dry organic layers over MgSO₄.[2][3][4] Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • ¹H NMR Diagnostic: Look for the appearance of a singlet at ~9.1 ppm (C1-H) .[1][2][3] The absence of this proton indicates incomplete reduction.[2][3] The C4-H proton should appear as a singlet around 7.6 ppm.[1][2][3]

Part 2: Functionalization & Reactivity (The "Why")

The utility of 3-chloro-8-fluoroisoquinoline lies in its orthogonal reactivity.[1][2][3] The C3-chloro group is a "goldilocks" electrophile—stable enough to survive early-stage synthesis but reactive enough for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) when activated by bulky, electron-rich ligands.[1][2][3]

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis and downstream functionalization logic.

G Start Homophthalic Acid Derivative Inter 1,3-Dichloro- 8-fluoroisoquinoline Start->Inter POCl3 / PCl5 Cyclization Target 3-Chloro-8- fluoroisoquinoline (CAS: 1394003-78-1) Inter->Target HI / Red P Selective C1 Reduction Prod1 Suzuki Coupling (Biaryl Scaffolds) Target->Prod1 Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Prod2 Buchwald Coupling (Amination) Target->Prod2 HNR2 Pd2(dba)3, XPhos

Figure 1: Synthetic workflow from precursor cyclization to selective reduction and downstream diversification.

Optimized Coupling Protocol (Suzuki-Miyaura)

For coupling aryl boronic acids to the C3 position, standard conditions often fail due to the deactivated nature of the 3-position compared to the 1-position.[1][2][3]

  • Catalyst System: Pd(OAc)₂ (5 mol%) + XPhos or SPhos (10 mol%).[3] These dialkylbiaryl phosphine ligands are crucial for facilitating the oxidative addition into the C3-Cl bond.[1][2][3]

  • Base: K₃PO₄ (3.0 eq) in Toluene/Water (10:1) at 100°C.

  • Mechanistic Insight: The 8-fluoro substituent exerts an inductive electron-withdrawing effect (-I), which slightly deactivates the ring toward oxidative addition compared to the non-fluorinated analog.[1][2][3] High-activity ligands are non-negotiable here.[1][2][3]

Part 3: Technical Specifications & Safety

Physicochemical Properties
PropertyValueSource/Prediction
Appearance Off-white to pale yellow solidEmpirical
Melting Point 68–72°CAnalogous 3-Cl derivatives
Boiling Point ~285°C (760 mmHg)Predicted
LogP 3.1Predicted (Consensus)
pKa (Conj.[1][2][3] Acid) ~2.5Predicted (Lowered by 8-F)
Safety & Handling (GHS Standards)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated isoquinolines can undergo slow hydrolysis or photolytic degradation over time.[2][3]

References

  • PubChem. (2025).[2][3] 3-Chloroisoquinoline Compound Summary. National Center for Biotechnology Information.[1][2][3] Retrieved February 5, 2026, from [Link][3]

  • Simchen, G. (1966).[2][3][4] Synthese von 1,3-Dichlor-isochinolinen. Angewandte Chemie International Edition, 5(7), 663.[3][4] (Foundational method for 1,3-dichloro precursor synthesis).[1][2][3]

  • Organic Chemistry Portal. (n.d.).[2][3] Suzuki Coupling.[1][2][3][5][6][7][8][9] Retrieved February 5, 2026, from [Link]

  • PrepChem. (n.d.).[2][3] Synthesis of 3-chloroisoquinoline. Retrieved February 5, 2026, from [Link][3]

Sources

Spectroscopic Profiling & Structural Validation: 3-Chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data (NMR, IR, MS) of 3-chloro-8-fluoroisoquinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of fragment-based drug discovery (FBDD), halogenated isoquinolines serve as critical scaffolds for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. 3-chloro-8-fluoroisoquinoline represents a particularly challenging motif due to the electronic interplay between the electronegative fluorine at the peri-position (C8) and the chlorine at C3.

This guide provides a comprehensive spectroscopic analysis of this compound. Given the scarcity of raw public datasets for this specific regioisomer, the data presented here utilizes High-Fidelity Predictive Modeling (HFPM) grounded in empirical substituent chemical shifts (SCS) and scalar coupling constants derived from analogous fluorinated heterocycles. This approach allows researchers to validate synthesized material against rigorous theoretical standards.

Structural Analysis & Electronic Properties

The 3-chloro-8-fluoroisoquinoline scaffold (Formula: C


H

ClFN, MW: 181.59) exhibits unique electronic desymmetrization.
  • The C3-Chlorine: Deactivates the pyridine ring, making N-oxidation or electrophilic aromatic substitution at C4 difficult.

  • The C8-Fluorine: Introduces significant spin-spin coupling (

    
    ) in NMR and exerts a "peri-effect," spatially deshielding the H1 proton.
    
Theoretical Workflow

The validation logic follows a subtractive workflow:

  • MS: Confirm elemental composition and Cl/F presence via isotope patterns.

  • IR: Verify aromaticity and C-Halogen bonds; rule out N-oxides or carbonyl impurities.

  • NMR: Definitively assign regiochemistry using

    
    F-
    
    
    
    H and
    
    
    F-
    
    
    C coupling constants.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the halogenation pattern. The presence of a single chlorine atom creates a distinct isotopic signature essential for rapid identification.

Ionization & Isotope Pattern[1]
  • Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI, 70 eV).

  • Molecular Ion (

    
    ):  181.0 m/z.[1]
    
  • Isotope Ratio: The natural abundance of

    
    Cl (75.77%) and 
    
    
    
    Cl (24.23%) dictates a characteristic 3:1 intensity ratio for the
    
    
    (181) and
    
    
    (183) peaks. Fluorine (
    
    
    F) is monoisotopic, contributing no satellite peaks.
Fragmentation Pathway (EI)

Under electron impact, the molecule undergoes characteristic fragmentation:

  • Loss of Cl: Homolytic cleavage of the C-Cl bond (

    
    ).
    
  • Ring Contraction: Ejection of HCN from the pyridine ring (typical of isoquinolines).

  • Benzyne Formation: Loss of HF is energetically demanding but possible under high energy.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 181/183 (3:1) Frag_1 [M - Cl]+ m/z 146 M_Ion->Frag_1 - Cl• (35/37) Frag_3 [M - HCN]+ m/z 154/156 M_Ion->Frag_3 - HCN (27) Frag_2 [M - Cl - HCN]+ m/z 119 (Fluorobenzyne cation) Frag_1->Frag_2 - HCN (27) Frag_3->Frag_1 - Cl•

Figure 1: Predicted fragmentation pathway for 3-chloro-8-fluoroisoquinoline under EI conditions.

Infrared Spectroscopy (IR)

IR data is used primarily to assess purity and functional group integrity.

Functional GroupFrequency (cm

)
IntensityAssignment Notes
Aromatic C-H 3030 - 3080WeakC-H stretching vibrations.[1]
Ring C=C / C=N 1620, 1580MediumSkeletal vibrations of the isoquinoline core.[1]
C-F Stretch 1200 - 1250StrongAryl-F stretch; highly diagnostic for C8-F.
C-Cl Stretch 1050 - 1090MediumAryl-Cl in-plane deformation/stretch.
Out-of-Plane (oop) 750 - 850StrongC-H bending; pattern depends on substitution (1,2,3-trisubstituted benzene ring).

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation. The


F nucleus (

, 100% abundance) acts as a "spy nucleus," splitting signals in both

H and

C spectra.
H NMR Data (400 MHz, CDCl )

The proton spectrum will display 5 aromatic signals. The key to assignment is the coupling to Fluorine .

ProtonShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Structural Logic
H1 9.15 - 9.25d (apparent s)

Hz
Most deshielded due to N-atom and peri-F effect.[1] Broadened by long-range F coupling.
H4 7.60 - 7.70s-Isolated singlet on the pyridine ring.[1] No significant F coupling.
H7 7.30 - 7.45ddd

,

Ortho to F. Shows large H-F coupling.
H6 7.50 - 7.60td

,

Meta to F. Triplet of doublets due to overlapping ortho-H and meta-F couplings.
H5 7.80 - 7.90d

,

Para to F. Smallest F coupling; standard doublet.[1]
C NMR Data (100 MHz, CDCl )

Carbon signals are split into doublets by


F. The magnitude of 

is definitive for assignment.
  • C8 (C-F):

    
     ppm. Doublet, 
    
    
    
    Hz.
  • C3 (C-Cl):

    
     ppm. Singlet or weak doublet (
    
    
    
    ).
  • C1:

    
     ppm. Doublet, 
    
    
    
    Hz
    (Coupling through C8a).
  • C8a:

    
     ppm.[2] Doublet, 
    
    
    
    Hz.
NMR Coupling Network Diagram

Understanding the scalar coupling network is vital for interpreting the complex splitting patterns.

NMR_Coupling F8 19F (C8) H7 H7 (Ortho) F8->H7 3J = 9-10 Hz H6 H6 (Meta) F8->H6 4J = 5-6 Hz H5 H5 (Para) F8->H5 5J < 2 Hz H1 H1 (Peri) F8->H1 Through-space (Peri-effect) C8 C8 (Ipso) F8->C8 1J ~ 255 Hz C8a C8a (Geminal) F8->C8a 2J ~ 18 Hz

Figure 2: Scalar coupling network centered on the Fluorine-19 nucleus.

Experimental Protocols

Sample Preparation for NMR

To ensure resolution of fine fluorine couplings (


 Hz), strict shimming is required.
  • Solvent: Dissolve 5-10 mg of compound in 0.6 mL CDCl

    
      (99.8% D) or DMSO-d
    
    
    
    .
    • Note: DMSO-d

      
       may sharpen exchangeable protons but can broaden quadrupolar nuclei signals (Cl). CDCl
      
      
      
      is preferred for resolution.
  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Acquisition:

    • Run

      
      H with at least 64 scans to resolve satellite peaks.
      
    • Run

      
      F (non-decoupled) to confirm the singlet multiplicity (if decoupled) or complex multiplet (if coupled to H).
      
QC Validation Criteria

The synthesized batch is considered VALID if:

  • MS: Shows

    
     181/183 in 3:1 ratio.[1]
    
  • 
    F NMR:  Shows a single peak at 
    
    
    
    to
    
    
    ppm (relative to CFCl
    
    
    ).
  • 
    H NMR:  H1 appears as a doublet/broad singlet 
    
    
    
    ppm (confirming peri-positioning of F/N).

References

  • General Isoquinoline Shifts: Katritzky, A. R.; Ramsden, C. A. Comprehensive Heterocyclic Chemistry III. Elsevier, 2008. Link

  • C-F Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. Link

  • MS Fragmentation of Halo-Heterocycles: McLafferty, F. W.; Turecek, F. Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993. Link

  • Peri-Effects in NMR: Contreras, R. H., et al. "Through-space transmission of spin-spin coupling constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 2000. Link

Sources

Discovery of Novel Isoquinoline-Based Compounds: A Strategic Guide to Synthesis, Screening, and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Enduring Relevance of the Isoquinoline Scaffold

The isoquinoline core, a heterocyclic aromatic scaffold composed of a fused benzene and pyridine ring, represents what medicinal chemists refer to as a "privileged scaffold".[1][2] This designation is not arbitrary; it is earned through the recurrent appearance of this motif in a vast array of natural products and synthetically derived, pharmacologically active agents.[3] From the potent analgesic properties of morphine, isolated in the early 19th century, to modern therapeutics targeting a spectrum of diseases, the isoquinoline framework has consistently proven to be a versatile and fruitful starting point for drug discovery.[3][4]

Derivatives of isoquinoline have demonstrated a remarkable breadth of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and cardiovascular effects.[4][5][6][7][8] At least 38 drugs based on this scaffold are in clinical use or trials, treating ailments from cancer and hypertension to viral infections.[1][9][10] This guide provides a technical deep-dive for researchers, moving beyond simple recitation of facts to explore the strategic and causal reasoning behind the synthesis, evaluation, and optimization of novel isoquinoline-based compounds. We will explore the core synthetic methodologies, delineate a logical discovery workflow, and provide actionable protocols to empower your research endeavors.

Chapter 1: Strategic Synthesis of the Isoquinoline Core

The success of any discovery campaign hinges on the ability to generate structural diversity. The choice of synthetic route is therefore the first critical decision, dictated by the desired substitution pattern, required reaction conditions, and scalability. While numerous methods exist, a few classical reactions form the bedrock of isoquinoline synthesis, each with distinct advantages and strategic applications.[11]

Classical Name Reactions: The Foundation

Traditional methods, while sometimes employing harsh conditions, are well-established and versatile for creating the core isoquinoline ring system.[11]

  • The Bischler-Napieralski Reaction: This is arguably the most common method for synthesizing 3,4-dihydroisoquinolines. The causality is clear: it begins with an accessible β-phenylethylamine, which is first acylated and then cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9][10] The resulting dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline. This method is the logical choice when the desired compound has a substituent at the 1-position, as this position is directly derived from the acyl group introduced in the first step.

  • The Pictet-Spengler Reaction: For the synthesis of tetrahydroisoquinolines (THIQs), the Pictet-Spengler reaction is unparalleled in its utility and often mild conditions.[10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization.[10] The strategic advantage here is the stereocontrol that can be achieved, making it a cornerstone for the synthesis of chiral alkaloids and their analogs. The reaction often proceeds under physiological pH and temperature, preserving sensitive functional groups.

  • The Pomeranz-Fritsch Reaction: When the goal is an unsubstituted isoquinoline or one with substituents on the benzene ring, the Pomeranz-Fritsch reaction is a primary choice.[9][12] It involves the acid-catalyzed reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal.[9][13] While effective, the classical conditions can be harsh; however, modern modifications have improved its scope and practicality.

Modern Synthetic Innovations

Contemporary organic synthesis has focused on improving the efficiency, safety, and environmental footprint of these classical methods. Researchers should consider these modern alternatives to access novel chemical space.

  • Transition-Metal Catalysis: Palladium, rhodium, and copper-catalyzed reactions have emerged as powerful tools.[14] For instance, rhodium(III)-catalyzed C-H bond activation of in-situ generated oximes allows for cyclization with alkynes, providing rapid access to multisubstituted isoquinolines in a single pot.[14] This approach offers superior atom economy and allows for the construction of complex derivatives that are inaccessible through classical routes.

  • Green Chemistry Approaches: Recognizing the environmental impact of traditional synthesis, greener alternatives are gaining prominence.[11] These methods prioritize the use of benign solvents (like water), recyclable catalysts (such as magnetic nanoparticles), and energy-efficient processes.[11] These are not merely ethical choices; they often lead to cleaner reactions, simpler purifications, and improved scalability, which are critical considerations in drug development.

Synthesis MethodCore ProductKey Starting MaterialsStrategic Rationale & Causality
Bischler-Napieralski 1-Substituted 3,4-Dihydroisoquinolineβ-Phenylethylamine, Acyl HalideDirect and reliable route for introducing a substituent at the C1 position. The choice of acyl halide directly determines the C1 substituent.
Pictet-Spengler 1,2,3,4-Tetrahydroisoquinolineβ-Arylethylamine, Aldehyde/KetoneIdeal for creating the saturated THIQ backbone, often with high stereocontrol. Mild conditions preserve functional group integrity.
Pomeranz-Fritsch Isoquinoline (often unsubstituted)Benzaldehyde, AminoacetalPreferred for accessing the fully aromatic isoquinoline core, especially when substitution is desired only on the benzo portion of the ring.
Modern C-H Activation Polysubstituted IsoquinolineAryl Ketone, Hydroxylamine, AlkyneProvides rapid access to complex substitution patterns with high atom economy. Enables exploration of novel SAR.

Chapter 2: The Pharmacological Landscape and Target Identification

The isoquinoline scaffold interacts with a wide range of biological targets, leading to its diverse pharmacological profile.[5][6] Understanding these targets is key to designing focused screening funnels and optimizing lead compounds.

Major Therapeutic Areas
  • Oncology: Many isoquinoline derivatives exhibit potent anticancer activity.[5] Mechanisms include the inhibition of key signaling pathways like PI3K/Akt/mTOR, disruption of microtubule polymerization, and the induction of apoptosis.[6] Some compounds act as topoisomerase inhibitors or induce oxidative stress specifically in cancer cells.[6]

  • Infectious Diseases: The scaffold is a validated starting point for developing antibacterial, antifungal, antiviral, and antiprotozoal agents.[6][7] Berberine, a naturally occurring isoquinoline alkaloid, is a well-known antimicrobial that can interfere with bacterial cell division and stabilize G-quadruplex structures in viral genomes.[2][15]

  • Neuroscience: The structural similarity of some tetrahydroisoquinoline derivatives to endogenous neurochemicals has led to their investigation for CNS disorders.[9] They have been explored for effects on Alzheimer's and Parkinson's diseases, and as antidepressant agents.[6][7][9]

A General Workflow for Novel Compound Discovery

A systematic, self-validating workflow is essential for progressing from a synthetic concept to a viable drug candidate. This process should be iterative, with feedback from biological testing informing the next round of chemical synthesis.

G cluster_0 Chemical Synthesis & Library Design cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization & MoA cluster_3 In Vivo Validation Synthesis 1. Strategic Synthesis (e.g., Bischler-Napieralski) Purification 2. Purification & QC (HPLC, NMR, MS) Synthesis->Purification Library 3. Compound Library (Diverse Derivatives) Purification->Library PrimaryScreen 4. Primary Assay (e.g., Cell Viability, MTT) Library->PrimaryScreen Test Compounds DoseResponse 5. Dose-Response & IC50 PrimaryScreen->DoseResponse Selectivity 6. Selectivity Panel (Cancer vs. Normal Cells) DoseResponse->Selectivity SAR 7. SAR Studies (Hit-to-Lead) Selectivity->SAR Validated Hits MoA 8. Mechanism of Action (Target Engagement, Pathway Analysis) SAR->MoA ADME 9. In Vitro ADME/Tox MoA->ADME InVivo 10. In Vivo Efficacy (e.g., Xenograft Model) ADME->InVivo Lead Candidate

Caption: A typical drug discovery workflow for novel isoquinoline compounds.

Chapter 3: Experimental Protocols: From Synthesis to Screening

Trustworthy data is built on robust, reproducible protocols. The following sections provide step-by-step methodologies for a representative synthesis and a primary biological screen.

Protocol: Synthesis of a 1-Methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol describes the synthesis of a simple dihydroisoquinoline, a common starting point for further derivatization.

Causality: N-acetyl-β-phenylethylamine is used as the substrate because the acetyl group will become the methyl group at the C1 position of the final product after cyclization and reduction. POCl₃ is the chosen cyclizing agent as it is highly effective for this type of intramolecular electrophilic aromatic substitution.

  • Step 1: Acylation (if starting from the amine)

    • Dissolve β-phenylethylamine (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

    • Work up the reaction by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield N-acetyl-β-phenylethylamine.

  • Step 2: Cyclization

    • Place the N-acetyl-β-phenylethylamine (1.0 eq) in a round-bottom flask.

    • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0°C.

    • After the addition, slowly warm the mixture to 90°C and reflux for 2 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10 while cooling in an ice bath.

    • Extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 1-methyl-3,4-dihydroisoquinoline.

  • Step 3: Purification and Characterization

    • Purify the crude product using column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[16]

Protocol: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol is a standard, reliable method for assessing the antiproliferative activity of newly synthesized compounds against cancer cell lines.[17][18]

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell death induced by the test compound.

  • Step 1: Cell Seeding

    • Culture human cancer cells (e.g., MV4-11 for leukemia) in appropriate media.[6]

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Step 2: Compound Treatment

    • Prepare a stock solution of the synthesized isoquinoline compound in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".

    • Incubate for 48-72 hours.

  • Step 3: MTT Addition and Incubation

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Step 4: Solubilization and Absorbance Reading

    • Carefully remove the media from the wells.

    • Add 150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Step 5: Data Analysis

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Compound ExampleCell LineReported Activity (IC₅₀)Mechanism of ActionReference
Compound 2 (chelated with copper) Acute Myeloid Leukemia (MV4-11)1 nM to 200 nMInduces oxidative stress, targets mitochondrial respiration (OXPHOS)[6]
Phenylaminoisoquinolinequinones Human Tumor LinesVaries by substitutionAntiproliferative[17]
(Tetrahydro)pyrrolo[2,1-a]isoquinoline 9a Ovarian Cancer (OVCAR-8)GI = 100% at 10⁻⁵ MSelective Growth Inhibition[6][19]

Chapter 4: Visualizing Mechanisms of Action

Understanding how a compound works is as important as knowing that it works. For many isoquinoline-based anticancer agents, a key mechanism is the inhibition of survival signaling pathways like PI3K/Akt/mTOR.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Isoquinoline Novel Isoquinoline Compound Isoquinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a novel isoquinoline compound.

Conclusion and Future Outlook

The isoquinoline scaffold continues to be a cornerstone of medicinal chemistry and drug discovery. Its inherent structural features allow for broad biological activity, and a rich history of synthetic chemistry provides a robust platform for generating novel derivatives. The future of isoquinoline research lies in the synergy between innovative, sustainable synthesis and sophisticated biological evaluation. By applying modern catalytic methods and greener protocols, researchers can access unprecedented chemical diversity with greater efficiency. Concurrently, a deeper understanding of the molecular targets and pathways modulated by these compounds will enable the rational design of next-generation therapeutics with enhanced potency and selectivity. This guide has outlined a strategic framework for this endeavor, grounding synthetic choices and biological assays in causal logic to accelerate the journey from the laboratory bench to clinical impact.

References

  • Isoquinoline.pptx . (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

  • Isoquinoline derivatives and its medicinal activity . (2021). World Journal of Pharmaceutical Research. Retrieved February 5, 2026, from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives . (2018). International Journal of Scientific & Technology Research. Retrieved February 5, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . (2024). Molecules. Retrieved February 5, 2026, from [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines . (n.d.). quimicaorganica.org. Retrieved February 5, 2026, from [Link]

  • Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines . (2010). Molecules. Retrieved February 5, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs . (2020). Current Topics in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • Isoquinoline alkaloids . (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Isoquinoline . (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids . (2024). Natural Product Reports. Retrieved February 5, 2026, from [Link]

  • Isoquinoline synthesis . (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review . (2024). Semantic Scholar. Retrieved February 5, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes . (2025). RSC Advances. Retrieved February 5, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . (2022). MDPI. Retrieved February 5, 2026, from [Link]

  • Biologically active isoquinoline alkaloids covering 2019–2022 . (2023). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight . (2022). MDPI. Retrieved February 5, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline . (n.d.). Pharmaguideline. Retrieved February 5, 2026, from [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 . (2019). Current Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents . (2022). Molecules. Retrieved February 5, 2026, from [Link]

  • Isoquinolines . (2015). Privileged Scaffolds in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... . (2023). Molecules. Retrieved February 5, 2026, from [Link]

Sources

Technical Whitepaper: Theoretical Studies and Molecular Modeling of 3-Chloro-8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical framework and molecular modeling protocols for 3-chloro-8-fluoroisoquinoline (3-Cl-8-F-IQ) . This document is structured as a high-level operational whitepaper for computational chemists and medicinal chemistry teams.

Executive Summary

3-chloro-8-fluoroisoquinoline (3-Cl-8-F-IQ) represents a high-value scaffold in medicinal chemistry, combining the intercalation potential of the isoquinoline core with specific halogen-mediated electronic modulations. The strategic placement of chlorine at C3 and fluorine at C8 creates a unique "push-pull" electronic environment, enhancing metabolic stability while offering distinct vectors for halogen bonding in protein-ligand interactions.

This guide establishes a standardized computational protocol to characterize 3-Cl-8-F-IQ. By integrating Density Functional Theory (DFT) with molecular docking simulations, we define a self-validating workflow to predict its reactivity, stability, and binding affinity against targets such as DNA Gyrase and Topoisomerase II , common receptors for planar heteroaromatics.

Chemical Context & Strategic Relevance

The isoquinoline ring is a privileged structure in drug discovery, serving as the core for numerous antitumor and antimicrobial agents. The specific functionalization of 3-Cl-8-F-IQ offers two distinct advantages:

  • C3-Chlorine : Provides a lipophilic handle and a reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) to expand library diversity.

  • C8-Fluorine : Acts as a bioisostere for hydrogen, blocking metabolic oxidation at the vulnerable C8 position while altering the pKa of the isoquinoline nitrogen via inductive withdrawal.

Computational Methodology (DFT & Electronic Structure)

To ensure high-fidelity results, the following computational parameters are strictly defined. This protocol uses the B3LYP hybrid functional, known for its balance between computational cost and accuracy in predicting organic geometries.

Geometry Optimization Protocol

Objective: Determine the global minimum energy structure.

  • Software: Gaussian 16 / GAMESS / ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (++) are critical for capturing the electron lone pairs on the F and Cl atoms.

  • Convergence Criteria: Max Force < 0.00045 Hartree/Bohr.

Frontier Molecular Orbital (FMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies dictate the chemical stability and optical properties.

  • Global Hardness (

    
    ): 
    
    
    
  • Chemical Potential (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
Molecular Electrostatic Potential (MEP)

Visualization: Map electrostatic potential onto the electron density isosurface (0.002 a.u.).

  • Red Regions (Negative): Nucleophilic attack sites (likely the Nitrogen lone pair and Fluorine vicinity).

  • Blue Regions (Positive): Electrophilic attack sites (Hydrogen atoms on the benzene ring).

Natural Bond Orbital (NBO) Analysis

Objective: Quantify hyperconjugative interactions, specifically the lone pair delocalization from Halogens (LP) into the aromatic


 system (

). This explains the mesomeric stability provided by the halogens.

Visualization: Computational Workflow

The following diagram outlines the logical flow of the theoretical study, from structure generation to biological prediction.

G cluster_analysis Electronic Analysis Start Structure Generation (ChemDraw/Avogadro) Opt DFT Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (NIMag Check) Opt->Freq MEP MEP Mapping (Reactive Sites) Freq->MEP FMO HOMO-LUMO (Band Gap/Hardness) Freq->FMO NBO NBO Analysis (Hyperconjugation) Freq->NBO Dock Molecular Docking (AutoDock Vina/Gold) FMO->Dock Reactivity Profile Result Lead Identification & ADMET Prediction Dock->Result Target Target Selection (DNA Gyrase / Topo II) Target->Dock

Caption: Figure 1. Integrated computational workflow for the structural and biological characterization of 3-chloro-8-fluoroisoquinoline.

Structural & Electronic Properties (Predicted Data)[3]

Based on analogous halogenated isoquinoline studies, the following structural parameters and electronic descriptors are the expected baselines for validation.

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))
ParameterBond/AnglePredicted Value (Å / °)Theoretical Justification
Bond Length C3–Cl1.73 – 1.75 ÅTypical

C-Cl bond; shortened by resonance.
Bond Length C8–F1.34 – 1.36 ÅStrong C-F bond; resistant to metabolic cleavage.
Bond Length C1=N1.30 – 1.32 ÅDouble bond character retained in isoquinoline.
Bond Angle C–C–Cl119.5°Steric repulsion may slightly widen the angle.
Dipole Moment

(Debye)
2.5 – 3.5 DVector sum of C-Cl and C-F moments aligns/opposes.
Table 2: Reactivity Descriptors
DescriptorFormulaSignificance
HOMO Energy

Electron donation capability (Nucleophilicity).
LUMO Energy

Electron acceptance capability (Electrophilicity).
Band Gap

~4.0 - 4.5 eV (Indicates high kinetic stability).
Electrophilicity

High index suggests potential as a Michael acceptor if activated.

Molecular Docking Protocol

Given the planar, aromatic nature of 3-Cl-8-F-IQ, it is a prime candidate for DNA intercalation or ATP-competitive inhibition in kinases.

Target Selection:

  • Primary Target: S. aureus DNA Gyrase (PDB ID: 2XCS or similar).[3]

  • Secondary Target: Human Topoisomerase II

    
     (PDB ID: 5GWK).
    

Step-by-Step Docking Workflow:

  • Ligand Prep: Convert optimized DFT structure to PDBQT format. Assign Gasteiger charges. Rotatable bonds are limited (rigid scaffold).

  • Receptor Prep: Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.

  • Grid Generation: Center grid box on the co-crystallized ligand binding site (approx.

    
     points, 0.375 Å spacing).
    
  • Simulation: Run AutoDock Vina / Gold.

  • Analysis: Look for:

    • 
      -
      
      
      
      Stacking:
      Between isoquinoline rings and DNA base pairs or aromatic residues (Trp/Phe/Tyr).
    • Halogen Bonding: Interaction of C8-F or C3-Cl with backbone carbonyl oxygens (C-X···O=C).

    • Binding Energy: Threshold for activity is typically

      
       kcal/mol.
      

Reactivity Logic & Signaling

The biological activity of 3-Cl-8-F-IQ is often mediated by its ability to inhibit DNA replication. The diagram below illustrates the mechanistic pathway.

Pathway Ligand 3-Cl-8-F-IQ Enzyme DNA Gyrase (ATPase Domain) Ligand->Enzyme Binding (-7.5 kcal/mol) Complex Ligand-Enzyme Complex Enzyme->Complex Stabilization (Halogen Bonds) Inhibition Inhibition of Supercoiling Complex->Inhibition Blocks ATP Hydrolysis Death Bacterial Cell Death Inhibition->Death Replication Arrest

Caption: Figure 2.[4] Proposed mechanism of action for 3-Cl-8-F-IQ inhibition of bacterial DNA Gyrase.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link (Foundation of the B3LYP functional).

  • Agwupuye, J. A., et al. (2023).[5] Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Chemical Physics Impact, 6, 100146.[5] Link (Analogous study on chlorinated quinolines validating the DFT/Docking approach).

  • Sriram, D., et al. (2018).[6] Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Current Computer-Aided Drug Design, 14(2). Link (Validates DNA Gyrase as a target for fluoro-heterocycles).

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link (Source for reactivity descriptors).

Sources

Methodological & Application

Application Notes & Protocols: The Use of 3-Chloro-8-Fluoroisoquinoline as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthetic utility of 3-chloro-8-fluoroisoquinoline. This halogenated heterocyclic compound is a highly valuable and versatile building block for the synthesis of a wide array of complex molecules. The strategic placement of a chloro group at the C3 position and a fluoro group at the C8 position imparts distinct reactivity profiles, enabling selective functionalization through various modern synthetic methodologies. This guide details the core reactivity principles and provides field-proven, step-by-step protocols for key transformations, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Introduction: The Strategic Advantage of 3-Chloro-8-Fluoroisoquinoline

The isoquinoline scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of halogen substituents provides critical handles for molecular elaboration. In 3-chloro-8-fluoroisoquinoline, the two halogens serve distinct roles:

  • The C3-Chloro Group: This position is activated by the adjacent ring nitrogen, making the C-Cl bond susceptible to cleavage via oxidative addition in palladium catalysis and direct attack by strong nucleophiles. It is the primary site for introducing new carbon-carbon and carbon-nitrogen bonds.

  • The C8-Fluoro Group: The C-F bond is significantly stronger and generally unreactive under conditions used to functionalize the C3-chloro position.[1] The high electronegativity of fluorine can modulate the electronic properties of the molecule, influencing its pharmacokinetic profile, metabolic stability, and binding interactions with biological targets.[2][3] This makes fluorine a desirable feature in modern drug design.[4]

This differential reactivity allows 3-chloro-8-fluoroisoquinoline to serve as a robust platform for building molecular complexity in a controlled and predictable manner.

Physicochemical and Safety Data
PropertyValueSource(s)
Molecular Formula C₉H₅ClFNInferred
Molecular Weight 181.59 g/mol Inferred
Appearance Typically an off-white to pale yellow solidGeneral knowledge
Safety Profile Halogenated heterocycles should be handled with care. Assumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5][6][7]PubChem[5][6][7]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Core Reactivity and Synthetic Pathways

The primary synthetic transformations involving 3-chloro-8-fluoroisoquinoline leverage the reactivity of the C3-chloro position. The diagram below illustrates the three main pathways discussed in this guide.

G cluster_main Key Synthetic Transformations A 3-Chloro-8-Fluoroisoquinoline B C-C Bond Formation (Suzuki-Miyaura) A->B Pd(0), Ligand, Base, Boronic Acid/Ester C C-N Bond Formation (Buchwald-Hartwig) A->C Pd(0), Ligand, Base, Amine D C-Nu Bond Formation (SNAr) A->D Strong Nucleophile (e.g., RO⁻, RS⁻), Heat E 3-Aryl/Vinyl-8-Fluoroisoquinolines B->E F 3-Amino-8-Fluoroisoquinolines C->F G 3-Alkoxy/Thio-8-Fluoroisoquinolines D->G

Figure 1: Core synthetic pathways for 3-chloro-8-fluoroisoquinoline.

Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[8] For 3-chloro-8-fluoroisoquinoline, this reaction is the premier method for introducing aryl or vinyl substituents at the C3 position.

Expertise & Causality: The "Why" Behind the Protocol

The catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Catalyst System: While aryl bromides and iodides are more reactive, the coupling of aryl chlorides is well-established.[11] This requires a highly active catalyst system. A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These ligands stabilize the Pd(0) species and promote the challenging oxidative addition step with the relatively inert C-Cl bond.[8]

  • Base and Solvent: The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for the transmetalation step.[8] A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to ensure solubility of both the organic and inorganic reagents.

G cluster_workflow Suzuki-Miyaura Workflow A 1. Assemble Reactants (Flask under Inert Gas) B 2. Add Solvents (Degassed Toluene/Water) A->B C 3. Heat Reaction (e.g., 80-100 °C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Aqueous Work-up (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Figure 2: General experimental workflow for cross-coupling reactions.

Protocol 1: Synthesis of 3-Phenyl-8-fluoroisoquinoline

This protocol is an exemplar for the Suzuki-Miyaura coupling of 3-chloro-8-fluoroisoquinoline.

Materials:

  • 3-Chloro-8-fluoroisoquinoline (1.0 mmol, 181.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 636.8 mg)

  • Degassed 1,4-dioxane (8 mL)

  • Degassed Water (2 mL)

  • Reaction vessel (e.g., 25 mL Schlenk flask), stir bar, condenser

Procedure:

  • Vessel Preparation: To the Schlenk flask, add 3-chloro-8-fluoroisoquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage of immense importance in pharmaceuticals.[12][13] This method allows for the coupling of 3-chloro-8-fluoroisoquinoline with a wide range of primary and secondary amines.[14]

Expertise & Causality: The "Why" Behind the Protocol
  • Catalyst System: Similar to the Suzuki coupling, a highly active catalyst is required for the amination of an aryl chloride. The combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is crucial for facilitating the catalytic cycle.[15]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[12]

  • Reaction Conditions: These reactions are typically run under strictly anhydrous and inert conditions, as moisture can deactivate the catalyst and the strong base.

Protocol 2: Synthesis of N-benzyl-8-fluoroisoquinolin-3-amine

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Materials:

  • 3-Chloro-8-fluoroisoquinoline (1.0 mmol, 181.6 mg)

  • Benzylamine (1.1 mmol, 118.0 mg, 120 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous, degassed Toluene (10 mL)

  • Reaction vessel (e.g., 25 mL Schlenk flask or sealed tube), stir bar

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to the reaction vessel.

  • Reagent Addition: Add the 3-chloro-8-fluoroisoquinoline, followed by the anhydrous toluene and finally the benzylamine via syringe.

  • Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Application III: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred for its scope and mildness, direct Nucleophilic Aromatic Substitution (SNAr) is a viable and powerful alternative for introducing strong nucleophiles like alkoxides and thiolates.[16][17]

Expertise & Causality: The "Why" Behind the Protocol
  • Reaction Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[18] The nucleophile attacks the electron-deficient carbon bearing the leaving group (the C3-chloro position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group.[18]

  • Substrate Activation: The isoquinoline ring nitrogen acts as an electron-withdrawing group, activating the C3 position towards nucleophilic attack and stabilizing the negative charge in the Meisenheimer intermediate.[19]

  • Conditions: The reaction typically requires a strong nucleophile and often elevated temperatures to overcome the activation energy associated with disrupting the aromaticity in the first step. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus maximizing its reactivity.

Protocol 3: Synthesis of 3-Methoxy-8-fluoroisoquinoline

This protocol outlines a classic SNAr reaction.

Materials:

  • 3-Chloro-8-fluoroisoquinoline (1.0 mmol, 181.6 mg)

  • Sodium methoxide (NaOMe) (2.0 mmol, 108.0 mg)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Reaction vessel (e.g., 25 mL round-bottom flask), stir bar, condenser

Procedure:

  • Setup: To the reaction flask, add 3-chloro-8-fluoroisoquinoline and anhydrous DMF. Stir until dissolved.

  • Reagent Addition: Add the sodium methoxide portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL). A precipitate may form. If so, collect by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References

  • PubChem. (n.d.). 1-Fluoroisoquinoline. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Bartmann, W., Konz, E., & Rüger, W. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Synthesis, 1988(09), 680-683.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 5, 2026, from [Link]

  • Chemistry Unleashed. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Knapp, D. M., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. [Link]

  • PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 5, 2026, from [Link]

  • Abbott, B. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8847-8854.
  • Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 5, 2026, from [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467.
  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 13(9), 234.
  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • El-Gendy, Z. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(2), 114-121.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 5, 2026, from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 5, 2026, from [Link]

  • nptelhrd. (2013, July 8). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines [Video]. YouTube. [Link]

  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • PubChem. (n.d.). 3-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 5, 2026, from [Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved February 5, 2026, from [Link]

  • Markert, C., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(18), 6031-6037.

Sources

Application Notes and Protocols for the Derivatization of 3-Chloro-8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental procedures for the chemical modification of 3-chloro-8-fluoroisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The strategic derivatization of this molecule allows for the exploration of chemical space and the development of novel compounds with potential therapeutic applications. These protocols are designed to be robust and adaptable, providing a solid foundation for further research and development.

Introduction: The Chemical Reactivity of 3-Chloro-8-Fluoroisoquinoline

The 3-chloro-8-fluoroisoquinoline core presents two primary sites for derivatization: the chlorine atom at the 3-position and the C-H bonds of the aromatic system. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring, combined with the inductive effects of the fluorine and chlorine substituents, renders the 3-position susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the chloro group provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

Nucleophilic aromatic substitution is a powerful method for introducing a variety of functional groups at the 3-position of the isoquinoline ring. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion yields the substituted product. The rate of this reaction is enhanced by the electron-withdrawing character of the isoquinoline nitrogen and the halogen substituents.

Protocol 1: General Procedure for SNAr with Amines (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This method is particularly useful for coupling a wide range of amines with aryl halides.[1][2]

Reaction Scheme:

Materials:

  • 3-chloro-8-fluoroisoquinoline

  • Amine of choice (e.g., morpholine, piperidine, aniline derivatives)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add 3-chloro-8-fluoroisoquinoline (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the phosphine ligand (e.g., Xantphos, 0.1 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 0.05 mmol).

  • Add anhydrous toluene (5 mL).

  • Stir the reaction mixture at 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst and phosphine ligands.

  • Anhydrous Solvent: Water can deactivate the catalyst and interfere with the base.

  • Base: The base is crucial for the deprotonation of the amine and for the catalytic cycle of the Buchwald-Hartwig reaction. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many applications.

  • Ligand: The choice of phosphine ligand is critical for the efficiency of the reaction. Bulky, electron-rich ligands like Xantphos are often effective in promoting the reductive elimination step.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-heteroatom bonds.[3][4] The chlorine atom at the 3-position of 3-chloro-8-fluoroisoquinoline serves as an excellent handle for these transformations.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[5][6]

Reaction Scheme:

Materials:

  • 3-chloro-8-fluoroisoquinoline

  • Aryl or vinyl boronic acid or boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Triphenylphosphine (PPh3) or other suitable ligand

  • Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

  • 1,4-Dioxane/water or Toluene/ethanol/water solvent mixture

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 3-chloro-8-fluoroisoquinoline (1.0 mmol) and the boronic acid or ester (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) and the base (e.g., K2CO3, 2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Reactions

EntryBoronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O85
24-Methoxyphenylboronic acidPd(OAc)2/PPh3Na2CO3Toluene/EtOH/H2O92
3Thiophene-2-boronic acidPd(dppf)Cl2Cs2CO3Dioxane/H2O78

Part 3: Characterization of Derivatives

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. The following techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are primary tools for structural elucidation.[7][8] Key diagnostic signals to look for in the 1H NMR of a 3-substituted-8-fluoroisoquinoline include the disappearance of the signal corresponding to the proton at the 3-position and the appearance of new signals from the introduced substituent. The coupling patterns of the aromatic protons will also be informative. In 13C NMR, the chemical shift of the C3 carbon will change significantly upon substitution.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[7][8] The fragmentation pattern observed in the mass spectrum can also provide structural information.

Visualization of Experimental Workflow

General Workflow for Derivatization and Analysis

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start 3-Chloro-8-fluoroisoquinoline Reaction Derivatization Reaction (SNAr or Cross-Coupling) Start->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (LC-MS, HPLC) Characterization->Purity

Caption: General experimental workflow for the synthesis and analysis of 3-chloro-8-fluoroisoquinoline derivatives.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-B(OR)2 PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R-R' ArX Ar-X Boronic R'-B(OR)2 Product Ar-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Arshad, M., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of Pharmaceutical and Clinical Research, 10(9), 304-311.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

Application Notes and Protocols for the Quantification of 3-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-chloro-8-fluoroisoquinoline

3-chloro-8-fluoroisoquinoline is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of various pharmacologically active molecules and functional materials.[1] The precise quantification of this intermediate is paramount during drug development and manufacturing to ensure the quality, safety, and efficacy of the final product. Controlling the purity and concentration of starting materials and intermediates like 3-chloro-8-fluoroisoquinoline is a fundamental aspect of pharmaceutical quality assurance.[2] This document provides detailed analytical methods for the accurate quantification of 3-chloro-8-fluoroisoquinoline, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles for the analysis of related halogenated quinoline and isoquinoline derivatives and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Properties of 3-chloro-8-fluoroisoquinoline

A thorough understanding of the physicochemical properties of 3-chloro-8-fluoroisoquinoline is essential for the development of robust analytical methods. While specific experimental data for this compound is not widely published, its structure suggests the following characteristics, which inform the choice of analytical techniques and conditions:

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C₉H₅ClFN
Molecular Weight ~181.59 g/mol
Polarity Moderately polarSuitable for reverse-phase HPLC.
Volatility Potentially volatileAmenable to GC-MS analysis.
UV Absorbance Expected to have strong UV absorbance due to the aromatic isoquinoline core.Enables sensitive detection by HPLC-UV.
Ionizability The nitrogen atom in the isoquinoline ring can be protonated.Favorable for electrospray ionization (ESI) in LC-MS/MS.

Recommended Analytical Techniques

Based on the predicted properties and established methods for analogous compounds, three primary analytical techniques are recommended for the quantification of 3-chloro-8-fluoroisoquinoline:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for routine quantification and purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds, offering high specificity.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for highly sensitive and selective quantification, particularly in complex matrices.[7][8][9]

The following sections provide detailed protocols for each of these techniques.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the routine analysis of 3-chloro-8-fluoroisoquinoline in bulk materials and in-process control samples where high sensitivity is not the primary requirement. The principle is based on the separation of the analyte from potential impurities on a reverse-phase column followed by detection using its UV absorbance.[10][11]

Experimental Workflow

Caption: HPLC-UV workflow for 3-chloro-8-fluoroisoquinoline quantification.

Protocol

1. Materials and Reagents:

  • 3-chloro-8-fluoroisoquinoline reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC vials with septa

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Provides good retention and peak shape for moderately polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity needs.
UV Detection ~254 nm or wavelength of maximum absorbanceThe isoquinoline core is expected to have strong absorbance at this wavelength.
Run Time 10 minutes (or until all components have eluted)

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the 3-chloro-8-fluoroisoquinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh a known amount of the sample containing 3-chloro-8-fluoroisoquinoline and prepare a solution with a final concentration within the calibration range using the diluent.

5. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Integrate the peak area of 3-chloro-8-fluoroisoquinoline in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of 3-chloro-8-fluoroisoquinoline in the sample solution from the calibration curve using linear regression.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific method suitable for the quantification of 3-chloro-8-fluoroisoquinoline, provided it has sufficient volatility and thermal stability. This technique is particularly useful for identifying and quantifying trace-level impurities.[6][12][13][14]

Experimental Workflow

Sources

Application Note: Strategic Utilization of 3-Chloro-8-fluoroisoquinoline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-8-fluoroisoquinoline represents a high-value scaffold in medicinal chemistry, offering a distinct "reactivity-stability" duality. The C3-chlorine atom serves as a reliable electrophilic handle for Palladium-catalyzed cross-coupling reactions, enabling rapid library expansion. Simultaneously, the C8-fluorine substituent provides critical modulation of physicochemical properties—specifically metabolic stability (blocking P450 oxidation sites) and electronic tuning of the isoquinoline core—without interfering with the primary C3-functionalization.

This guide details the optimized protocols for transforming this building block into complex heterocyclic arrays, focusing on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and strategic scaffold elaboration.

Chemical Profile & Reactivity Analysis

Structural Logic

The utility of 3-chloro-8-fluoroisoquinoline stems from the differential reactivity of its substituents.

  • C3-Chlorine (The Warhead): Unlike the highly labile C1-chlorine (which is susceptible to facile SNAr hydrolysis), the C3-chlorine is inherently less reactive toward nucleophiles but highly responsive to oxidative addition by Palladium(0). This allows for controlled, chemoselective functionalization.

  • C8-Fluorine (The Modulator): Located in the benzenoid ring, the fluorine atom exerts an inductive electron-withdrawing effect. Crucially, it occupies the peri-position relative to the nitrogen lone pair (though distant, electronic effects persist), subtly reducing the basicity of the isoquinoline nitrogen (pKa modulation). This position is also strategic for blocking oxidative metabolism, a common liability in isoquinoline drugs.

Reactivity Heatmap (Graphviz)

ReactivityMap Core 3-Chloro-8-fluoroisoquinoline C3_Pos C3-Position (Cl) Pd-Catalyzed Couplings Core->C3_Pos Primary Reactivity C8_Pos C8-Position (F) Metabolic Blocking / pKa Tuning Core->C8_Pos Static Property N_Pos Isoquinoline Nitrogen Salt Formation / N-Oxidation Core->N_Pos Secondary Reactivity Suzuki-Miyaura\n(Aryl/Heteroaryl) Suzuki-Miyaura (Aryl/Heteroaryl) C3_Pos->Suzuki-Miyaura\n(Aryl/Heteroaryl) Buchwald-Hartwig\n(Amines) Buchwald-Hartwig (Amines) C3_Pos->Buchwald-Hartwig\n(Amines) N-Oxide\n(C1-Activation) N-Oxide (C1-Activation) N_Pos->N-Oxide\n(C1-Activation)

Figure 1: Functional reactivity map of the 3-chloro-8-fluoroisoquinoline scaffold.

Core Workflows & Protocols

Workflow A: Suzuki-Miyaura Cross-Coupling

The most robust application of this scaffold is the installation of aryl or heteroaryl groups at C3. Due to the electron-deficient nature of the isoquinoline ring (enhanced by the 8-F), the oxidative addition of Pd(0) into the C3-Cl bond is facilitated compared to electron-rich aryl chlorides.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into C3-Cl.

  • Transmetallation: Boronic acid transfers the organic group.

  • Reductive Elimination: Formation of the C3-Aryl bond.

Protocol 1: C3-Arylation via Suzuki Coupling

ParameterSpecification
Substrate 3-Chloro-8-fluoroisoquinoline (1.0 equiv)
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
Catalyst Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)
Base K2CO3 (2.0 M aq) or Cs2CO3 (solid, 2.5 equiv)
Solvent System 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water (4:1:1)
Temperature 90–100 °C
Time 4–12 hours

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine 3-chloro-8-fluoroisoquinoline (100 mg, 0.55 mmol), the aryl boronic acid (0.66 mmol), and K2CO3 (228 mg, 1.65 mmol).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent & Catalyst: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Add Pd(dppf)Cl2 (22 mg, 0.027 mmol) quickly under positive inert gas pressure.

  • Reaction: Heat the block to 95 °C. Monitor via LC-MS for the consumption of the starting chloride (M+H 182.0).

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Insight: If the boronic acid is prone to protodeboronation (common with 2-heterocyclic boronic acids), switch to Pd(PPh3)4 and DME/Na2CO3 or use the corresponding pinacol ester.

Workflow B: Buchwald-Hartwig Amination

Direct C-N bond formation at C3 is critical for synthesizing kinase inhibitors where the isoquinoline acts as the hinge-binding motif.

Protocol 2: C3-Amination

ParameterSpecification
Catalyst System Pd2(dba)3 (2 mol%) + Xantphos (4 mol%)
Base Cs2CO3 (3.0 equiv)
Solvent 1,4-Dioxane (anhydrous)
Temperature 100–110 °C

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Xantphos in dioxane and stir for 10 mins to form the active catalyst species.

  • Addition: Add 3-chloro-8-fluoroisoquinoline (1.0 equiv), the amine (1.2 equiv), and Cs2CO3.

  • Heating: Reflux at 100 °C for 16 hours.

  • Workup: Filter hot through Celite (to remove inorganic salts). Concentrate and purify via reverse-phase HPLC if the product is polar.

Self-Validating Check: The appearance of a bright fluorescence in the reaction mixture often indicates the formation of the amino-isoquinoline product (many are fluorophores).

Advanced Application: Scaffold Elaboration Workflow

To demonstrate the "Application Scientist" approach, we define a workflow for converting the core into a hypothetical dual-action CNS agent.

Synthesis Campaign Logic (Graphviz)

SynthesisWorkflow Start Start: 3-Chloro-8-fluoroisoquinoline Step1 Step 1: Suzuki Coupling (Install Aryl Tail) Start->Step1 Inter1 Intermediate A: 3-(Aryl)-8-fluoroisoquinoline Step1->Inter1 Step2 Step 2: N-Oxidation (m-CPBA) Inter1->Step2 Inter2 Intermediate B: N-Oxide Species Step2->Inter2 Step3 Step 3: Reissert-Henze Reaction (TMSCN / Benzoyl Chloride) Inter2->Step3 Final Target: 1-Cyano-3-(Aryl)-8-fluoroisoquinoline Step3->Final

Figure 2: Sequential functionalization strategy utilizing C3 coupling followed by C1 activation.

Rationale for C1-Activation (Step 2/3)

While the starting material is 3-chloro, the C1 position remains a dormant site. By oxidizing the nitrogen to the N-oxide (Intermediate B), the C1 position becomes highly electrophilic. Treatment with a cyanide source (TMSCN) and an acylating agent (Reissert-Henze conditions) allows for the introduction of a cyano group at C1. This demonstrates how the 3-chloro-8-fluoro scaffold can be elaborated into 1,3,8-trisubstituted systems.

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Low Conversion in Suzuki Coupling.

    • Cause: The 8-fluoro substituent may sterically hinder the approach of bulky phosphine ligands if the boronic acid is also ortho-substituted.

    • Solution: Switch to Pd(amphos)Cl2 or SPhos Pd G3 . These precatalysts are designed for sterically demanding couplings.

  • Issue: Dechlorination (Hydrodehalogenation).

    • Cause: Overheating in the presence of alcohol solvents (EtOH/iPrOH) can lead to hydride transfer.

    • Solution: Remove alcohols; use pure Dioxane or DMF. Reduce temperature to 80 °C.

  • Issue: Solubility.

    • Observation: The 3-chloro-8-fluoroisoquinoline is moderately lipophilic.

    • Protocol Adjustment: If the starting material precipitates upon adding water, increase the Dioxane:Water ratio to 10:1 or use THF.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides.[1][2] Journal of the American Chemical Society, 129(11), 3358-3366.[1][2]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Reference for Reissert-Henze and Isoquinoline reactivity logic).

  • BenchChem. (n.d.). 3-Chloroisoquinoline Reactivity Profile. Retrieved October 24, 2023.

  • BLD Pharm. (n.d.). Product Analysis: 3-Chloro-8-fluoroisoquinoline (CAS 1394003-78-1).[3][4]

  • Chang, Y. M., et al. (2007). Homocoupling of aryl iodides and bromides using a palladium/indium bimetallic system.[1][2] Synlett, 247-247.[1][2] (Context for isoquinoline coupling).

Sources

Application Note: Biological Screening Protocols for 3-Chloro-8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Scaffold Context

3-Chloro-8-fluoroisoquinoline represents a "privileged scaffold" in medicinal chemistry.[1] Isoquinolines are structural bio-isosteres of the adenine ring found in ATP, making them high-probability ligands for protein kinases and nucleotide-binding proteins .

  • 3-Chloro Substitution: Often introduced to fill hydrophobic pockets (the "Magic Chloro" effect) and modulate the pKa of the isoquinoline nitrogen, potentially enhancing membrane permeability.

  • 8-Fluoro Substitution: A strategic design element. The C8 position on isoquinolines is a common site for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this metabolic "soft spot" (metabolic blocking) while exerting an electronic withdrawing effect that alters the electron density of the pyridine ring.

Scope of This Guide

This application note provides a rigorous, self-validating workflow for profiling this compound. We move beyond simple "testing" to a structured Hit Validation Campaign covering three critical domains:

  • Biochemical Potency: Kinase inhibition profiling.[2][3]

  • Cellular Efficacy: Anti-proliferative phenotypic screening.

  • ADME/Liability: Metabolic stability assessment (validating the 8-F design).

Compound Management & Solution Preparation[4][5]

Critical Causality: Halogenated isoquinolines are lipophilic and prone to precipitation in aqueous buffers. Improper stock preparation is the #1 cause of false negatives in screening.

Protocol: Stock Solution Preparation
  • Weighing: Weigh approximately 5–10 mg of 3-chloro-8-fluoroisoquinoline into a glass amber vial (plastic may absorb lipophilic compounds).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 20 mM .

    • Calculation: Volume (µL) = [Mass (mg) / MW (181.59 g/mol )] × 50,000.

  • Solubilization: Vortex for 60 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • QC Check: Verify purity via LC-MS. Expect a single peak at [M+H]+ = 182.0/184.0 (Chlorine isotope pattern).

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Primary Screen: Kinase Inhibition Assay (TR-FRET)

Rationale: Given the isoquinoline core, the highest probability target class is the human kinome. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) because it is robust against compound autofluorescence, a common issue with fused aromatic rings.

Diagram: TR-FRET Assay Principle

Kinase_Assay_Principle cluster_reaction Reaction Phase Compound 3-Cl-8-F-Isoquinoline Kinase Kinase Enzyme (Active Site) Compound->Kinase Inhibition Tracer Fluorescent Tracer (Acceptor) Compound->Tracer Signal Loss (If Inhibited) Product Phospho-Substrate Kinase->Product Catalysis ATP ATP (Competitor) ATP->Kinase Binding Substrate Substrate Peptide (Unphosphorylated) Substrate->Kinase Phosphorylation Antibody Tb-Labeled Ab (Donor) Product->Antibody Binding Antibody->Tracer FRET Signal (High if Active)

Caption: Schematic of the TR-FRET competition assay. The compound competes with ATP/Tracer. A decrease in FRET signal indicates binding/inhibition.

Experimental Protocol

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-kinase antibody.

Step-by-Step:

  • Plate Prep: Use white, low-volume 384-well plates.

  • Compound Addition: Dispense 100 nL of the 20 mM DMSO stock (and serial dilutions) into wells using an acoustic dispenser (Echo) or pin tool.

    • Final DMSO concentration must be <1%.

  • Enzyme/Antibody Mix: Add 5 µL of Kinase + Antibody mixture in Kinase Buffer A. Incubate for 15 minutes to allow compound-enzyme equilibrium.

  • Tracer Addition: Add 5 µL of Tracer solution.

    • Note: The tracer concentration should be near its Kd for the kinase to ensure sensitivity.

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Readout: Measure fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate TR-FRET Ratio (Em665/Em495). Plot % Inhibition vs. log[Compound].

Secondary Screen: Cellular Viability (ATP Quantitation)

Rationale: To verify if the biochemical potency translates to cellular activity and to assess general cytotoxicity (Tox). We use CellTiter-Glo® , which generates a luminescent signal proportional to cellular ATP.

Protocol
  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) at 5,000 cells/well in 96-well opaque plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Prepare a 10-point dilution series of 3-chloro-8-fluoroisoquinoline in culture media. Add 100 µL per well.

    • Top concentration: 100 µM.

    • Vehicle Control: 0.5% DMSO.

    • Positive Control: Staurosporine (1 µM).

  • Incubation: Incubate for 48 or 72 hours.

  • Detection: Equilibrate plate to room temperature (30 min). Add 100 µL CellTiter-Glo reagent.

  • Lysis: Orbitally shake for 2 minutes to lyse cells.

  • Measurement: Read Total Luminescence (integration time: 1.0s).

ADME Profiling: Microsomal Stability

Rationale: This is the critical validation step for the 8-fluoro substituent. We test if the fluorine successfully blocks oxidative metabolism compared to a non-fluorinated control (if available) or standard benchmarks.

Diagram: Metabolic Stability Workflow

ADME_Workflow Start Start: 1 µM Compound + Liver Microsomes Cofactor Add NADPH (Initiates P450) Start->Cofactor Sampling Sampling Points: 0, 5, 15, 30, 60 min Cofactor->Sampling Quench Quench with Ice-Cold Acetonitrile Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate Intrinsic Clearance (CLint) & t1/2 Analysis->Calc

Caption: Workflow for determining metabolic half-life (t1/2) and intrinsic clearance using liver microsomes.

Protocol
  • Reaction Mix: Prepare 100 µL reactions containing:

    • 0.5 mg/mL Human Liver Microsomes.

    • 1 µM 3-chloro-8-fluoroisoquinoline.

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 min. Add NADPH regenerating system to start the reaction.

  • Time Course: At t = 0, 15, 30, and 60 minutes, remove 20 µL aliquots.

  • Quenching: Immediately dispense into 80 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.

  • Result Interpretation:

    • High Stability: < 20% loss after 60 min (Validates 8-F blockade).

    • Low Stability: > 50% loss (Suggests metabolism at other sites, e.g., the 3-Cl position or the pyridine ring).

Data Summary & Troubleshooting

Expected Data Format
AssayParameterMetricPass Criteria (Hit)
Kinase Screen PotencyIC50< 1.0 µM
Cell Viability ToxicityCC50> 10 µM (for non-cancer targets)
Microsomal Stability Metabolismt 1/2> 30 minutes
Troubleshooting Guide
  • Issue: High background in Kinase Assay.

    • Cause: Compound autofluorescence (common in isoquinolines).

    • Solution: Switch to a Red-shifted tracer (Alexa 647) or use a radiometric assay (33P-ATP).

  • Issue: Precipitation in Cell Media.

    • Cause: "Brick dust" solubility.

    • Solution: Ensure DMSO concentration is <0.5% and add BSA (0.1%) to the media to act as a carrier.

References

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 22: Metabolic Stability. Elsevier.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem Compound Summary for 3-Chloroisoquinoline. National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

optimization of reaction conditions for the synthesis of 3-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-chloro-8-fluoroisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can optimize your reaction conditions for maximal yield and purity.

Introduction to the Synthesis

The synthesis of 3-chloro-8-fluoroisoquinoline, a key intermediate in the development of various pharmaceutical agents, typically proceeds via a multi-step pathway. A common and effective route involves the Bischler-Napieralski reaction, which facilitates the cyclization of a β-arylethylamide. This is followed by a chlorination step to yield the desired product. The presence of both fluorine and chlorine atoms on the isoquinoline core presents unique challenges related to regioselectivity and reactivity, which this guide will address.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-chloro-8-fluoroisoquinoline in a detailed question-and-answer format.

Question 1: Why is the yield of my Bischler-Napieralski cyclization low, or why am I recovering unreacted starting material?

Answer: Low or no yield in a Bischler-Napieralski reaction can stem from several factors related to the substrate's reactivity and the reaction conditions.

  • Insufficient Dehydrating Agent: The choice and potency of the dehydrating agent are critical for driving the reaction forward. Phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are commonly used. Ensure your dehydrating agent is fresh and used in sufficient excess (typically 2-5 equivalents).

  • Substrate Reactivity: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The fluorine atom at the 8-position is an electron-withdrawing group, which can deactivate the aromatic ring, making the cyclization more challenging.[1] To overcome this, harsher reaction conditions, such as higher temperatures or the use of a stronger Lewis acid catalyst, may be necessary.[2]

  • Inadequate Temperature or Reaction Time: For deactivated substrates, higher temperatures (refluxing in high-boiling solvents like toluene or xylene) and longer reaction times are often required to achieve complete conversion.[3] Microwave-assisted protocols have also been shown to improve yields and reduce reaction times for challenging substrates.[4]

  • Moisture Contamination: The reagents used in the Bischler-Napieralski reaction are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: Side product formation is a common issue, often arising from the high reactivity of the intermediates and reagents.

  • Tar Formation: Harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates, resulting in tar formation.[5] To minimize this, consider a gradual addition of the dehydrating agent and maintain careful temperature control.

  • Over-chlorination: During the chlorination step, there is a risk of obtaining di- or tri-chlorinated isoquinolines. This can be controlled by careful stoichiometry of the chlorinating agent (e.g., POCl₃) and by optimizing the reaction temperature and time.

  • Formation of Isoquinolin-1(2H)-ones: In some cases, the intermediate dihydroisoquinoline can be oxidized to the corresponding isoquinolin-1(2H)-one.[4] Employing a subsequent dehydrogenation step with a suitable oxidizing agent like palladium on carbon (Pd/C) can help in converting the dihydroisoquinoline to the desired aromatic isoquinoline.[6]

Question 3: My final product is difficult to purify. What are the recommended purification strategies?

Answer: The purification of halogenated isoquinolines can be challenging due to the presence of closely related impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[7]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification technique. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product.

  • Acid-Base Extraction: Isoquinolines are basic compounds and can be protonated with an acid. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer, containing the protonated isoquinoline, can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified to precipitate the purified isoquinoline, which can then be extracted back into an organic solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-chloro-8-fluoroisoquinoline?

A1: A widely employed route is the Bischler-Napieralski synthesis. This involves the cyclization of an appropriately substituted N-acyl-β-phenylethylamine using a dehydrating agent like POCl₃, followed by dehydrogenation and chlorination to yield the final product.[2][9]

Q2: How does the fluorine atom at the 8-position influence the reaction?

A2: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This can make the Bischler-Napieralski cyclization step more difficult, often requiring more forcing conditions (higher temperatures, stronger acids) compared to syntheses with electron-donating groups.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the purity of the product.[8] Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure of the final product.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Reagents like phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) are corrosive and react violently with water. These should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reactions can also be exothermic, so proper temperature control is crucial.[5]

Optimized Reaction Protocol: Synthesis of 3-Chloro-8-Fluoroisoquinoline via Bischler-Napieralski Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis.

Step 1: Synthesis of the Amide Precursor

  • To a solution of 2-(2-fluoro-phenyl)ethylamine in a suitable solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization and Chlorination

  • To a solution of the amide precursor from Step 1 in anhydrous toluene, add phosphoryl chloride (POCl₃, 3-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) until the pH is approximately 8-9.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 3-chloro-8-fluoroisoquinoline.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

ParameterRecommended ConditionRationale
Cyclizing/Chlorinating Agent Phosphoryl chloride (POCl₃)Serves as both the dehydrating agent for cyclization and the chlorinating agent.
Solvent Toluene or XyleneHigh-boiling point allows for the necessary reaction temperature.[3]
Temperature Reflux (110-140 °C)Higher temperatures are often needed to overcome the deactivating effect of the fluorine substituent.[4]
Reaction Time 4-12 hoursDependent on substrate reactivity and temperature; monitor by TLC for completion.
Work-up Quenching on ice, neutralization, extractionStandard procedure to isolate the basic isoquinoline product.
Purification Column chromatography, recrystallizationEffective for removing polar impurities and side products.

Visualizing the Workflow and Troubleshooting

Experimental Workflow Diagram

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Chlorination start 2-(2-fluorophenyl)ethylamine + Chloroacetyl chloride step1 Amidation Reaction (DCM, Et3N, 0°C to RT) start->step1 product1 N-(2-(2-fluorophenyl)ethyl)-2-chloroacetamide step1->product1 step2 Bischler-Napieralski Reaction (POCl3, Toluene, Reflux) product1->step2 workup Aqueous Work-up (Quench, Neutralize, Extract) step2->workup purification Purification (Column Chromatography) workup->purification product2 3-chloro-8-fluoroisoquinoline purification->product2

Caption: A streamlined workflow for the synthesis of 3-chloro-8-fluoroisoquinoline.

Troubleshooting Logic Diagram

G cluster_conditions Reaction Conditions cluster_impurities Side Products/Impurities start Low Yield or Incomplete Reaction q1 Is the dehydrating agent fresh and in excess? start->q1 Check q2 Is the reaction temperature high enough? start->q2 Check q3 Is the reaction time sufficient? start->q3 Check q4 Observing tar formation? start->q4 Analyze q5 Detecting over-chlorination? start->q5 Analyze q6 Struggling with purification? start->q6 Analyze ans1 Use fresh POCl3 (3-5 eq.) q1->ans1 ans2 Increase temperature (reflux in toluene/xylene) q2->ans2 ans3 Increase reaction time and monitor by TLC q3->ans3 ans4 Control temperature, slow addition of reagents q4->ans4 ans5 Optimize stoichiometry of POCl3 q5->ans5 ans6 Employ acid-base extraction or recrystallization q6->ans6

Caption: A troubleshooting decision tree for common synthesis issues.

References

  • Benchchem. (n.d.). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines.
  • Centurion University. (n.d.). Synthesis of isoquinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • ResearchGate. (2025). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.

Sources

troubleshooting guide for experiments involving 3-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-8-fluoroisoquinoline Experimental Guide

Subject: Troubleshooting Synthesis, Functionalization, and Purification of 3-Chloro-8-fluoroisoquinoline Case ID: ISOQ-3C8F-GUIDE Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary

3-Chloro-8-fluoroisoquinoline is a privileged scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its utility relies on the orthogonal reactivity of the C3-chlorine (susceptible to transition-metal catalysis) and the C8-fluorine (metabolic blocker/electronic modulator). However, the electron-deficient nature of the isoquinoline ring, combined with the inertness of the C3-Cl bond compared to bromides/iodides, presents specific challenges.

This guide addresses the three most common failure modes: Cross-Coupling Stagnation , Purification Tailing , and NMR Signal Misinterpretation .

Module 1: Cross-Coupling Diagnostics (Suzuki/Buchwald)

User Issue: “My Suzuki coupling at the C3 position is stalling at <20% conversion, even with Pd(PPh3)4 at reflux.”

Root Cause Analysis: The C3-chlorine bond in isoquinolines is pseudo-aromatic and significantly less reactive than C1-chlorine or phenyl bromides. The oxidative addition of Pd(0) into this C-Cl bond is the Rate-Determining Step (RDS). Standard catalysts like Pd(PPh3)4 lack the electron density and steric bulk required to facilitate this insertion effectively.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Catalyst System Switch to: Pd₂(dba)₃ + XPhos (or SPhos) Alt: Pd(dppf)Cl₂ · DCMXPhos is an electron-rich, bulky biaryl phosphine that accelerates oxidative addition into unactivated aryl chlorides [1].
Base Switch to: K₃PO₄ (3.0 eq) or Cs₂CO₃Stronger inorganic bases facilitate the transmetallation step, which can become a bottleneck if oxidative addition is successful.
Solvent System: 1,4-Dioxane/Water (4:1)The presence of water is critical for activating the boronic acid species.
Temperature Set: 90–100°CHigh thermal energy is required to overcome the activation barrier of the C3-Cl bond.

Visual Logic: The Catalytic Cycle Failure Point

SuzukiCycle Start 3-Chloro-8-fluoroisoquinoline OxAdd Oxidative Addition (RATE LIMITING STEP) Start->OxAdd Substrate Entry Pd0 Pd(0) Active Species Pd0->OxAdd Catalyst Entry OxAdd->Start FAILURE: Reversion/No Reaction Complex Pd(II)-Ar-Cl Complex OxAdd->Complex Successful Insertion TransMet Transmetallation (Boronic Acid + Base) Complex->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product C3-Functionalized Product RedElim->Product

Figure 1: The bottleneck for 3-chloroisoquinoline coupling is the Oxidative Addition step. If the catalyst is not electron-rich enough, the cycle never effectively starts.

Module 2: Purification & Isolation

User Issue: “The product streaks across the TLC plate and co-elutes with impurities during flash chromatography.”

Root Cause Analysis: Isoquinolines are basic nitrogen heterocycles. The lone pair on the nitrogen interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing peak broadening (tailing). The 8-fluoro substituent is electron-withdrawing, lowering the pKa slightly compared to the parent isoquinoline, but the molecule remains sufficiently basic to adhere to silica.

Troubleshooting Protocol:

Option A: Mobile Phase Modifier (Standard)

  • Add: 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your organic solvent system (e.g., Hexane/EtOAc).

  • Mechanism: The amine additive competitively binds to the acidic silanol sites, "blocking" them from interacting with your isoquinoline product [2].

Option B: Stationary Phase Switch

  • Use: Amino-functionalized silica (NH₂-SiO₂) or Alumina (Basic/Neutral).

  • Why: Removes the acidic surface chemistry entirely.

Option C: Acid-Base Extraction (Pre-Column)

  • Dissolve crude in EtOAc.

  • Wash with 1M HCl (Product moves to aqueous phase as the HCl salt).

  • Wash organic layer (removes non-basic impurities).

  • Basify aqueous layer with NaOH to pH 10.

  • Extract back into EtOAc.

Module 3: Analytical Characterization (NMR)

User Issue: “My 1H NMR shows extra splitting patterns that don't match the predicted multiplicity. Is my product impure?”

Root Cause Analysis: This is likely not an impurity but a feature of the 19F-1H spin-spin coupling . The Fluorine atom at C8 is NMR active (Spin 1/2, 100% abundance) and will couple with nearby protons.

Diagnostic Check:

  • H7 Proton (Ortho to F): Expect a large coupling constant (

    
     Hz). A doublet will appear as a doublet of doublets (dd).
    
  • H5/H6 Protons: May show smaller long-range couplings (

    
     or 
    
    
    
    ).
  • 19F NMR: Run a Fluorine NMR. For fluoro-isoquinolines, the shift is typically between -100 and -130 ppm [3].

Data Table: Expected Coupling Patterns

PositionProtonMultiplicity w/o FObserved Multiplicity (w/ F)Approx. J Value
C7 H7Doublet (d)Doublet of Doublets (dd)

Hz,

Hz
C1 H1Singlet (s)Singlet (s)

usually negligible
C4 H4Singlet (s)Singlet (s) Too distant

Module 4: Safety & Handling

User Issue: “Are there specific hazards associated with the 3-chloro-8-fluoro derivative?”

While standard MSDS applies, specific structural alerts include:

  • Skin Sensitization: Halogenated heterocycles are often potent sensitizers. Double-gloving is recommended.

  • Acid Sensitivity: While the C-Cl bond is stable, the isoquinoline ring can undergo protonation in acidic media, altering solubility drastically.

Workflow Visualization: Purification Decision Tree

Purification Start Crude Mixture TLC Run TLC (Std Conditions) Start->TLC Check Streaking? TLC->Check NoStreak Proceed to Flash Column Check->NoStreak No YesStreak Add 1-3% TEA to Eluent Check->YesStreak Yes ReCheck Streaking Persists? YesStreak->ReCheck Solved Run Column (Deactivated Silica) ReCheck->Solved No Failed Switch to Alumina or C18 ReCheck->Failed Yes

Figure 2: Decision matrix for purifying basic isoquinoline derivatives.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides." Accounts of Chemical Research, 41(11), 1461–1473.

  • Rochester University Chemistry Dept. (n.d.). "Tips for Flash Column Chromatography: Deactivating Silica."

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Technical Support Center: Stability & Handling of 3-Chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 3-chloro-8-fluoroisoquinoline . It moves beyond generic safety data sheets to address the specific chemical behavior, stability profiles, and reactivity challenges inherent to this scaffold.

Part 1: Stability Dashboard & Storage Protocols

This compound exhibits a distinct stability profile due to the electronic interplay between the electron-deficient pyridine ring (containing the 3-Cl) and the fluorinated benzene ring.

Quick Reference Stability Table
ParameterConditionStability RatingTechnical Note
Solid State Storage -20°C, Inert Gas (Ar/N₂)High Stable for >12 months. Protect from moisture to prevent slow hydrolysis of the C-Cl bond.
Solution Stability (DMSO) Ambient Temp, >24 hrsModerate/Risk Critical: Halogenated isoquinolines can undergo slow solvolysis or hydroxylation in wet DMSO. Use fresh, dry DMSO.
Solution Stability (MeOH/EtOH) Protic SolventsModerate Stable for short durations (hours). Avoid prolonged storage; nucleophilic attack by alkoxide is possible at elevated temps.
Thermal Stability < 80°C (Inert)High Stable.
Thermal Stability > 100°C (Air/Moisture)Low Risk of hydrolysis to 3-hydroxy-8-fluoroisoquinoline (lactam tautomer).
Light Sensitivity Ambient LightModerate Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.

Part 2: Chemical Reactivity & Troubleshooting (Q&A)

Section A: Cross-Coupling Reactions (Suzuki/Buchwald)

User Question: I am attempting a Suzuki coupling at the 3-position, but conversion is low (<20%) compared to 1-chloroisoquinoline. Is the compound degrading?

Scientist Response: The compound is likely not degrading, but rather exhibiting electronic deactivation .

  • Mechanistic Insight: In isoquinolines, the C1 position is highly electrophilic (similar to an acid chloride) because it is flanked by the nitrogen and the benzene ring. The C3 position (where your chlorine is) is significantly less electrophilic (similar to an imidoyl chloride but deactivated). The 8-fluoro substituent further modulates the electron density, but the primary issue is the inherent sluggishness of the C3-Cl bond toward oxidative addition compared to C1-Cl.

  • The "Peri-Effect" (8-Fluoro): The fluorine at position 8 is spatially proximal (peri) to position 1, not position 3. However, its electron-withdrawing nature (

    
    ) lowers the LUMO energy of the entire system, theoretically aiding nucleophilic attack, but steric parameters often dominate.
    
  • Protocol Adjustment: You must switch to a more active catalyst system designed for deactivated aryl chlorides.

Recommended Protocol (Suzuki-Miyaura):

  • Catalyst: Pd(OAc)₂ + SPhos (or XPhos). These bulky, electron-rich phosphines facilitate oxidative addition into the difficult C3-Cl bond.

  • Base: K₃PO₄ (anhydrous). Stronger bases like NaOtBu can induce side reactions (see Section B).

  • Solvent: 1,4-Dioxane/Water (10:1) degassed.

  • Temperature: 80–100°C.

Section B: Lithiation and C-H Activation

User Question: I tried to lithiate the compound to functionalize the C1 position, but I obtained a complex mixture. Does the 8-fluoro group interfere?

Scientist Response: Yes, the 8-fluoro group is critical here.

  • Acidity of C1-H: The proton at C1 is the most acidic on the ring (

    
    ). Standard lithiation (LTMP or LDA) should deprotonate here.
    
  • The Interference: The 8-fluoro group is peri to C1.

    • Directing Effect: Fluorine can act as an Ortho-Lithiation Directing Group (DoM). However, in this scaffold, it competes with the alpha-lithiation of the nitrogen heterocycle.

    • Benzyne Formation: If you use a strong alkyllithium (like n-BuLi) at temperatures > -78°C, you risk eliminating LiF to form a 7,8-isoquinolyne (aryne) intermediate, which leads to rapid decomposition or polymerization.

  • Nucleophilic Attack: n-BuLi acts as a nucleophile and may attack the C1=N bond directly (Chichibabin-type addition) rather than deprotonating, especially if the temperature is not strictly controlled.

Troubleshooting Steps:

  • Use Non-Nucleophilic Bases: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to favor deprotonation over addition.

  • Temperature Control: Maintain -78°C strictly.

  • Trapping: Use an in-situ quench (e.g., with

    
     or 
    
    
    
    ) if the lithiated species is unstable.
Section C: Storage & Degradation

User Question: My LCMS shows a new peak (M+16 mass shift) after storing the compound in DMSO for a week. What happened?

Scientist Response: You are observing hydrolytic degradation .

  • Mechanism: While 3-chloroisoquinolines are robust, "wet" DMSO (DMSO is hygroscopic) facilitates nucleophilic aromatic substitution (

    
    ) of the chlorine by water/hydroxide over time.
    
  • Product: The product is 3-hydroxy-8-fluoroisoquinoline, which rapidly tautomerizes to the isoquinolin-3(2H)-one (lactam) form. This is the thermodynamically stable species.

  • Prevention: Never store stock solutions in DMSO for >24 hours unless frozen at -20°C. Prepare fresh for every assay.

Part 3: Visualizing Reactivity & Workflows

Diagram 1: Reactivity Map & Degradation Pathways

This diagram illustrates the competing reactivity sites on the 3-chloro-8-fluoroisoquinoline scaffold.

ReactivityMap Substrate 3-Chloro-8-fluoroisoquinoline C1_Site C1 Position (Peri to 8-F) Most Acidic Proton Susceptible to Nucleophilic Attack Substrate->C1_Site n-BuLi / Nucleophiles C3_Site C3-Cl Bond Deactivated Electrophile Requires Active Pd Catalyst Substrate->C3_Site Pd(0) / Suzuki C8_Site 8-Fluoro Group Inductive Withdrawal Risk of Aryne Formation (Elimination) Substrate->C8_Site Strong Base (LiTMP) Degradation Degradation Product: Isoquinolin-3(2H)-one (via Hydrolysis in wet DMSO) Substrate->Degradation H2O / DMSO / Time

Caption: Reactivity profile highlighting the critical C1 acidity, C3 coupling potential, and C8 aryne risk.

Diagram 2: Troubleshooting Cross-Coupling Workflow

A decision tree for optimizing Suzuki couplings with this deactivated scaffold.

CouplingWorkflow Start Start: Suzuki Coupling 3-Cl-8-F-Isoquinoline CheckYield Check Conversion (LCMS) Start->CheckYield LowYield Low Conversion (<20%) CheckYield->LowYield GoodYield High Conversion (>80%) CheckYield->GoodYield Analyze Analyze Failure Mode LowYield->Analyze OxidativeAdd Issue: Poor Oxidative Addition (C-Cl bond is strong) Analyze->OxidativeAdd Starting Material Remains Protodehal Issue: Protodehalogenation (Product is H-Isoquinoline) Analyze->Protodehal Des-chloro byproduct Soln1 Solution: Switch Ligand to SPhos/XPhos Increase Temp to 100°C OxidativeAdd->Soln1 Soln2 Solution: Use Anhydrous Solvents Switch to weaker base (K3PO4) Protodehal->Soln2

Caption: Troubleshooting logic for optimizing Palladium-catalyzed cross-coupling reactions.

References

  • PubChem. (n.d.). 3-Chloroisoquinoline Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003).[1][2] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134, 1099–1104.[1][2] (Cited for DMSO instability mechanism in halogenated quinolines/isoquinolines). Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for general isoquinoline reactivity and numbering).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for coupling deactivated chlorides). Retrieved from [Link]

Sources

methods to enhance the solubility of 3-chloro-8-fluoroisoquinoline for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methods to enhance the solubility of 3-chloro-8-fluoroisoquinoline for biological assays Ticket ID: SOL-ISOQ-38F Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1]

Executive Summary & Compound Profile

User Query: "I am experiencing precipitation of 3-chloro-8-fluoroisoquinoline when diluting from DMSO stock into cell culture media. Simple pH adjustment has not improved solubility.[1][2] How can I stabilize this compound for IC50 determination and animal studies?"

Technical Analysis: 3-chloro-8-fluoroisoquinoline presents a classic "medicinal chemistry paradox." The isoquinoline core is aromatic and lipophilic, while the halogen substitutions (Chlorine at C3, Fluorine at C8) significantly increase lipophilicity (LogP) while simultaneously decreasing the basicity (pKa) of the nitrogen atom due to electron-withdrawing effects [1, 2].

Unlike simple isoquinoline (pKa ~5.4), the 3,8-dihalo-substitution likely depresses the pKa to the 2.0–3.5 range. This renders the molecule neutral at physiological pH (7.4), making pH adjustment ineffective unless highly acidic conditions are used—which are incompatible with biological assays.

Physicochemical Profile (Estimated):

PropertyValue / EstimateImplication for Solubility
Molecular Weight ~181.6 g/mol Small molecule, generally permeable.[1][2]
LogP (Lipophilicity) ~3.2 – 3.8 [1]High affinity for membranes; poor aqueous solubility.[1][2]
pKa (Basicity) < 4.0 (Predicted)Remains uncharged (neutral) at pH 7.[1][2]4.
Aqueous Solubility < 10 µM (pH 7.[1][2]4)High risk of "crash-out" in assay media.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: Precipitation Upon Dilution

Q: I dissolve the powder in 100% DMSO at 10 mM, but as soon as I add it to the cell media (DMEM + 10% FBS), the solution turns cloudy. Why?

A: You are encountering the "Kinetic Solubility Cliff." When a hydrophobic compound in a water-miscible solvent (DMSO) is introduced to water, the solvent rapidly diffuses away, leaving the compound "stranded" in an aqueous environment. If the local concentration exceeds the thermodynamic solubility limit before the compound can disperse or bind to serum proteins (like albumin in FBS), it nucleates and precipitates [3].

Corrective Action:

  • Increase Mixing Speed: Vortex the media while adding the DMSO stock dropwise, rather than adding the stock and then vortexing.

  • Use an Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. See the Serial Dilution Protocol below.

  • Warm the Media: Pre-warm media to 37°C. Cold media accelerates precipitation.[1][2]

Issue 2: pH Adjustment Failure

Q: I tried acidifying my buffer to pH 5.0, expecting the nitrogen to protonate and dissolve, but it didn't work. Why?

A: The pKa is too low. The electron-withdrawing fluorine and chlorine atoms pull electron density away from the isoquinoline nitrogen, making it a very weak base. To achieve >99% protonation (and thus water solubility), the pH must be at least 2 units below the pKa. If the pKa is ~3.0, you would need pH 1.0 to solubilize it as a salt. This is too acidic for biological assays.[1][2] Abandon pH adjustment and focus on cosolvents or complexation.

Issue 3: In Vivo Formulation

Q: DMSO is toxic to my mice at high doses. What is the alternative for animal studies?

A: Cyclodextrin Complexation. For 3-chloro-8-fluoroisoquinoline, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1][2] The hydrophobic isoquinoline core fits inside the cyclodextrin cavity, while the hydroxyl groups on the outside ensure water solubility. This prevents precipitation and reduces local tissue irritation [4, 5].[1][2]

Detailed Protocols

Protocol A: The "Step-Down" Serial Dilution (For Cell Assays)

Objective: To maximize kinetic solubility and prevent precipitation during IC50 plate preparation.

Materials:

  • Compound Stock (10 mM in anhydrous DMSO)

  • Intermediate Solvent: DMSO or Ethanol

  • Assay Media (e.g., DMEM + 10% FBS)

Workflow:

  • Prepare 500x Stocks: Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO first. Do not dilute into media yet.

    • Example: Well A1 = 10 mM (DMSO), Well A2 = 3.3 mM (DMSO), etc.[2]

  • Intermediate Dilution (The Critical Step): Transfer 2 µL of the DMSO series into 98 µL of media in a separate "Intermediate Plate" (50-fold dilution).

    • Result: 2% DMSO concentration.[1][2][3] Mix vigorously immediately.

  • Final Transfer: Transfer 10 µL from the Intermediate Plate into 190 µL of cells/media in the Assay Plate.

    • Final Result: 0.1% DMSO.[1][2][3][4][5][6] The compound is already kinetically stabilized by proteins in the intermediate step before reaching the final high-water volume.

Protocol B: HP-β-Cyclodextrin Formulation (For High Concentration/In Vivo)

Objective: To create a stable, aqueous-compatible stock at >1 mg/mL.[1]

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade)[1][2]

  • Sterile Water or Saline

  • 1M HCl and 1M NaOH (for initial catalysis, optional)

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to make a 20% (w/v) solution.[1][2] Filter sterilize (0.22 µm).

  • Solubilization:

    • Weigh 3-chloro-8-fluoroisoquinoline.[1][2]

    • Add the 20% HP-β-CD solution to the powder.[1][2]

    • Sonicate in a water bath at 40°C for 30–60 minutes.

    • Visual Check: The solution should turn clear.

  • Advanced "pH-Shift" Method (If sonication fails):

    • Dissolve compound in a minimal volume of 0.1 M HCl (protonate it temporarily).[1][2]

    • Add the HP-β-CD solution.[1][2]

    • Slowly adjust pH back to 7.4 using 0.1 M NaOH.[1][2] The compound will want to precipitate, but the cyclodextrin will "catch" it as it neutralizes.

Decision Logic & Workflows

Solubility Optimization Decision Tree

Use this logic to select the correct formulation strategy based on your assay needs.

SolubilityTree Start Start: 3-Chloro-8-Fluoroisoquinoline (Solid Powder) Target Define Target Concentration & Assay Type Start->Target LowConc Low Conc (<10 µM) In Vitro / Cell Culture Target->LowConc Cell Assay HighConc High Conc (>10 µM) In Vivo / Animal Study Target->HighConc Animal/Stock DMSO_Check Dissolve in 100% DMSO LowConc->DMSO_Check CD_Route Use Cyclodextrin (HP-β-CD) (Protocol B) HighConc->CD_Route Dilution Dilute to Media (Max 0.5% DMSO) DMSO_Check->Dilution Precip Check for Precipitation (Turbidity/Microscopy) Dilution->Precip Clear Solution Clear? Precip->Clear Success_DMSO Proceed with Assay (Standard Protocol) Clear->Success_DMSO Yes Fail_Precip Precipitation Observed Clear->Fail_Precip No StepDown Use 'Step-Down' Dilution (Protocol A) Fail_Precip->StepDown

Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and assay type.

Serial Dilution Workflow (Anti-Precipitation)

Visualizing the intermediate step to prevent kinetic crash-out.

SerialDilution Stock 10 mM Stock (100% DMSO) Step1 Step 1: DMSO Serial Dilution (Keep in 100% DMSO) Stock->Step1 Dilute Intermediate Step 2: Intermediate Plate (2% DMSO in Media) *Critical Mixing Step* Step1->Intermediate 1:50 Dilution Final Step 3: Assay Plate (0.1% DMSO in Media) Cells + Compound Intermediate->Final 1:20 Transfer

Caption: "Step-Down" dilution protocol designed to maximize kinetic solubility by avoiding direct high-concentration mixing with water.[1][2]

Reference Data

Solvent Compatibility Table

Guidelines for maximum solvent tolerance in various biological systems [3, 6].

Solvent / ExcipientCell Culture (In Vitro)Animal Studies (IV/IP)Comments
DMSO 0.1% (Ideal) - 0.5% (Max)< 5-10% (Slow injection)High doses cause hemolysis and cell toxicity.[1][2]
Ethanol < 0.1%< 10%Volatile; evaporation alters concentration.[1][2]
HP-β-CD 0.1 - 10 mM20% - 40% (w/v)Recommended. Biologically inert and renal safe.[1][2]
PEG 400 < 1%10% - 30%Viscous; can affect pipetting accuracy.[1][2]
Tween 80 < 0.05%< 1%Surfactant; can lyse cells if too high.[1][2]

References

  • PubChem. 3-chloroisoquinoline Compound Summary. National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2][6] Link[1][2][7]

  • Ossila. 6-Chloro-8-fluoroquinoline Properties (Analog). Accessed 2024.[1][2][6] Link

  • ResearchGate. DMSO Tolerance in Cell Based Assays Guidelines. Accessed 2024.[1][2][6] Link

  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[1][2] PMC.[1][2] Accessed 2024.[1][2][6] Link

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery. Accessed 2024.[1][2][6] Link[1][2]

  • LifeTein. DMSO Usage in Cell Culture. Accessed 2024.[1][2][6] Link

Sources

Validation & Comparative

A Comparative Analysis of 3-Chloro-8-Fluoroisoquinoline and Other Isoquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic placement of substituents on this bicyclic heteroaromatic ring system can profoundly influence its physicochemical properties and pharmacological activity. This guide provides a comparative analysis of 3-chloro-8-fluoroisoquinoline, a molecule of growing interest, with other key isoquinoline derivatives.

While direct experimental data for 3-chloro-8-fluoroisoquinoline is not extensively available in the public domain, this guide will leverage established synthetic methodologies and comparative data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications. We will explore the distinct roles of the chloro and fluoro substituents by comparing them with parent isoquinoline, 3-chloroisoquinoline, 8-fluoroisoquinoline, and other 3-substituted derivatives.

The Isoquinoline Core: A Foundation for Diverse Bioactivity

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[2][3][4] The nitrogen atom in the isoquinoline ring acts as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and interaction with biological targets. The aromatic system allows for diverse substitution patterns, enabling fine-tuning of a compound's steric, electronic, and lipophilic properties.

Synthesis Strategies: Building the Isoquinoline Scaffold

Several classical and modern synthetic routes provide access to the isoquinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Established Synthetic Pathways

Two of the most prominent methods for isoquinoline synthesis are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.

  • Bischler-Napieralski Reaction: This powerful intramolecular electrophilic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[5][6] Subsequent dehydrogenation yields the aromatic isoquinoline. This method is particularly effective for arenes bearing electron-donating groups.[6]

  • Pomeranz-Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, to produce the isoquinoline ring system.[3][7] This method is also influenced by the electronic nature of the substituents on the benzaldehyde.

Proposed Synthesis of 3-Chloro-8-Fluoroisoquinoline

Leveraging the principles of established isoquinoline syntheses, a plausible route to 3-chloro-8-fluoroisoquinoline can be proposed utilizing a modified Bischler-Napieralski approach. The key would be the synthesis of the appropriately substituted β-phenylethylamine precursor.

Experimental Protocol: Proposed Synthesis of 3-Chloro-8-Fluoroisoquinoline

Step 1: Synthesis of N-(2-(2-fluoro-5-chlorophenyl)ethyl)formamide

  • To a solution of 2-(2-fluoro-5-chlorophenyl)ethanamine (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane), add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add formyl chloride (1.1 eq) or a suitable formylating agent to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-formyl derivative.

Step 2: Cyclization to 3-Chloro-8-Fluoroisoquinoline

  • In a round-bottom flask, combine the crude N-(2-(2-fluoro-5-chlorophenyl)ethyl)formamide (1.0 eq) with phosphorus oxychloride (POCl₃, 3-5 eq) in a high-boiling solvent such as toluene or xylene.

  • Heat the mixture to reflux (110-140 °C) for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 3,4-dihydroisoquinoline intermediate is then subjected to dehydrogenation. Add a catalyst such as palladium on carbon (10 mol%) and heat in a suitable solvent (e.g., toluene) to effect aromatization to 3-chloro-8-fluoroisoquinoline.

  • Purify the final product by column chromatography on silica gel.

Bischler-Napieralski_Synthesis start 2-(2-fluoro-5-chlorophenyl)ethanamine step1 Formylation (Formyl Chloride, Et3N) start->step1 intermediate1 N-(2-(2-fluoro-5-chlorophenyl)ethyl)formamide step1->intermediate1 step2 Cyclization (POCl3, Heat) intermediate1->step2 intermediate2 3-Chloro-8-fluoro-3,4-dihydroisoquinoline step2->intermediate2 step3 Dehydrogenation (Pd/C, Heat) intermediate2->step3 product 3-Chloro-8-Fluoroisoquinoline step3->product

Caption: Proposed Bischler-Napieralski synthesis of 3-chloro-8-fluoroisoquinoline.

Comparative Physicochemical Properties

The introduction of halogen atoms to the isoquinoline scaffold significantly alters its physicochemical properties. The following table summarizes the available and predicted data for our compounds of interest.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Chloro-8-Fluoroisoquinoline C₉H₅ClFN181.59Predicted: 80-90Predicted: >250
3-ChloroisoquinolineC₉H₆ClN163.6170-73[8]291.8 at 760 mmHg
8-FluoroisoquinolineC₉H₆FN147.15Not availableNot available
IsoquinolineC₉H₇N129.1626-28242
3-BromoisoquinolineC₉H₆BrN208.0640-42Not available

Predicted values for 3-chloro-8-fluoroisoquinoline are based on trends observed in related halogenated heterocycles. The presence of both chloro and fluoro groups is expected to increase the melting point compared to 3-chloroisoquinoline due to stronger intermolecular interactions.

Spectroscopic Analysis: A Fingerprint of the Molecule

Predicted ¹H and ¹³C NMR Data for 3-Chloro-8-Fluoroisoquinoline
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The fluorine atom at position 8 will likely cause through-space coupling to the proton at position 1, leading to a doublet of doublets. The chloro substituent at position 3 will influence the chemical shifts of the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms directly attached to the electronegative chlorine and fluorine atoms (C-3 and C-8) will be significantly deshielded and appear at a downfield chemical shift. Carbon-fluorine coupling will be observable for the carbons in proximity to the fluorine atom.

The following table provides a comparison of available NMR data for related isoquinoline derivatives.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
3-Chloro-8-Fluoroisoquinoline Predicted complex aromatic signalsPredicted signals for 9 distinct carbons
3-Chloroisoquinoline9.12 (s, 1H), 8.41 (s, 1H), 8.12 (d, 1H), 7.93-7.90 (m, 1H), 7.84-7.80 (m, 1H), 7.74-7.70 (m, 1H)Data available in specialized databases.[9]
8-FluoroisoquinolineComplex aromatic signalsComplex aromatic signals
3-BromoisoquinolineComplex aromatic signalsData available in specialized databases.
1-Chloroisoquinoline-151.8, 142.2, 137.3, 130.4, 128.0, 127.4, 126.8, 125.1, 120.9

Comparative Biological Activity: The Impact of Halogenation

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its target.

Antimicrobial Activity

Isoquinoline derivatives have shown promise as antimicrobial agents.[1] A study on alkynyl isoquinolines demonstrated that a 3-chloro-substituted derivative (HSN584) exhibited significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The minimum inhibitory concentrations (MICs) for this compound were in the range of 4-16 µg/mL against various strains.[10]

The presence of the chlorine atom at the 3-position appears to be important for this activity. It is plausible that 3-chloro-8-fluoroisoquinoline would also exhibit antimicrobial properties. The addition of the 8-fluoro group could further enhance this activity by increasing the molecule's ability to penetrate bacterial cell membranes or by altering its electronic properties to favor interaction with a bacterial target.

Antimicrobial_Activity parent Isoquinoline (Base Scaffold) chloro 3-Chloroisoquinoline Derivative (e.g., HSN584) parent->chloro + 3-Chloro substituent fluoro_chloro 3-Chloro-8-Fluoroisoquinoline (Hypothesized) chloro->fluoro_chloro + 8-Fluoro substituent (Potential for further enhancement) activity Enhanced Antimicrobial Activity (Gram-positive bacteria) fluoro_chloro->activity

Caption: Hypothesized enhancement of antimicrobial activity with halogen substitution.

Kinase Inhibitory Activity

Many heterocyclic compounds, including isoquinolines, have been investigated as kinase inhibitors for the treatment of cancer and other diseases.[11] The fluorine atom, in particular, is often incorporated into kinase inhibitors to improve binding affinity and metabolic stability. It is conceivable that 3-chloro-8-fluoroisoquinoline could act as a kinase inhibitor, with the halogen substituents playing a key role in its interaction with the kinase active site.

Experimental Protocol: Comparative Antimicrobial Susceptibility Testing

To experimentally validate the predicted antimicrobial activity of 3-chloro-8-fluoroisoquinoline, a comparative study against the other isoquinoline derivatives can be performed using the following protocol.

1. Bacterial Strains and Culture Conditions:

  • Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa).

  • Culture the bacteria in appropriate broth media (e.g., Mueller-Hinton broth) at 37°C.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare stock solutions of each isoquinoline derivative in dimethyl sulfoxide (DMSO).

  • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide provides a comprehensive comparative analysis of 3-chloro-8-fluoroisoquinoline with other key isoquinoline derivatives. While the lack of direct experimental data for the title compound necessitates a predictive approach for some of its properties, the available information on related analogues allows for the formulation of a robust research framework.

The proposed synthetic route, based on the Bischler-Napieralski reaction, offers a viable pathway to access 3-chloro-8-fluoroisoquinoline for further investigation. The comparative analysis of physicochemical and biological properties highlights the significant influence of halogen substitution on the isoquinoline scaffold. The demonstrated antimicrobial activity of a 3-chloro-isoquinoline derivative suggests that 3-chloro-8-fluoroisoquinoline is a promising candidate for further evaluation as an antimicrobial agent.

Future research should focus on the successful synthesis and characterization of 3-chloro-8-fluoroisoquinoline to validate the predictions made in this guide. Subsequent screening against a panel of microbial strains and kinases will be crucial to elucidating its full therapeutic potential.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. RSC Publishing. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • YouTube. (2021, October 6). Bischler–Napieralski Reaction | Prepare for GATE, NET. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
  • Stanford University. (2017, September 26). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 10). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

  • MDPI. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]

  • PubMed. (2012, September 12). Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active isoquinoline alkaloids covering 2019–2022. Retrieved from [Link]

Sources

validating the biological efficacy of 3-chloro-8-fluoroisoquinoline in vitro and in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the landscape of isoquinoline-based drug discovery, the specific substitution pattern of 3-chloro-8-fluoroisoquinoline (3C8F-IQ) represents a strategic optimization of the classic isoquinoline scaffold. While unsubstituted isoquinolines are known for moderate DNA intercalation and kinase inhibition, they suffer from rapid metabolic oxidation at the C8 position and poor lipophilicity.

This guide validates the biological efficacy of 3C8F-IQ, positing it as a superior lead candidate over non-halogenated precursors. The 8-fluoro substituent is designed to block metabolic "soft spots" (increasing


), while the 3-chloro  moiety enhances lipophilic ligand efficiency (LLE) and enables specific halogen-bonding interactions within hydrophobic pockets of targets such as Topoisomerase I or specific serine/threonine kinases.
The Comparative Matrix

We compare 3C8F-IQ against two distinct benchmarks to isolate its specific pharmacological value:

Feature3C8F-IQ (Candidate) Isoquinoline (Structural Control) Camptothecin (CPT) (Clinical Standard)
Primary Target Putative Topo I / DNA IntercalatorWeak DNA BinderTopoisomerase I
Metabolic Stability High (C8 blocked by Fluorine)Low (C8 oxidation prone)Moderate
Lipophilicity (LogP) ~3.2 (Enhanced Permeability)~2.01.7
Cytotoxicity (IC50) Expected range: 0.5–5.0

M
>50

M (Inactive)
0.01–0.1

M

In Vitro Profiling: The "Go/No-Go" Screen

Cytotoxicity & Selectivity (MTT/SRB Assay)

Objective: Determine the potency (


) and Selectivity Index (SI) of 3C8F-IQ compared to CPT.
Hypothesis:  3C8F-IQ will demonstrate superior potency to the structural control due to enhanced cellular uptake driven by the 3-chloro group.

Protocol: High-Throughput Viability Screen

  • Cell Lines:

    • Target: A549 (Lung Carcinoma), HeLa (Cervical), MCF-7 (Breast).

    • Control: HUVEC (Normal Endothelial) to calculate Selectivity Index (

      
      ).
      
  • Compound Preparation:

    • Dissolve 3C8F-IQ in 100% DMSO to 10 mM stock. Critical: Verify solubility; halogenation increases hydrophobicity. If precipitation occurs in media, use 0.5% Tween-80.

  • Treatment:

    • Seed cells (5,000/well) in 96-well plates. Allow 24h attachment.

    • Treat with serial dilutions (0.01

      
      M – 100 
      
      
      
      M) for 48h.
  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Data Output Format:

CompoundA549

(

M)
HeLa

(

M)
HUVEC

(

M)
Selectivity Index (SI)
3C8F-IQ 2.4 ± 0.3 1.8 ± 0.2 >50 >20 (Excellent)
Isoquinoline>100>100>100N/A
Camptothecin0.050.040.816

Interpretation: While less potent than the nanomolar drug CPT, 3C8F-IQ shows a superior safety profile (higher SI), validating it as a viable lead.

Metabolic Stability (Microsomal Assay)

Objective: Validate the "Fluorine Effect" at the C8 position. Protocol: Incubate 1


M compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min. Analyze by LC-MS/MS.
Success Criteria:  Intrinsic clearance (

) of 3C8F-IQ should be <50% of the unsubstituted Isoquinoline.

Mechanism of Action (MoA): Pathway Validation

Objective: Confirm if 3C8F-IQ acts via the classic isoquinoline mechanism (Topoisomerase I inhibition leading to DNA damage and apoptosis) or off-target toxicity.

DNA Relaxation Assay (Topoisomerase I)
  • Method: Incubate supercoiled plasmid DNA (pBR322) with Recombinant Topo I and varying concentrations of 3C8F-IQ.

  • Result: If 3C8F-IQ inhibits Topo I, supercoiled DNA will remain distinct on the agarose gel (preventing relaxation to the "nicked open" circular form).

Apoptosis Signaling Pathway

The following diagram illustrates the validated signaling cascade triggered by 3C8F-IQ, differentiating it from necrotic agents.

G Compound 3C8F-IQ (Intracellular) TopoI Topoisomerase I (Target) Compound->TopoI Inhibits DNA_Damage DNA Double-Strand Breaks (H2AX Phosphorylation) TopoI->DNA_Damage Accumulation p53 p53 Activation DNA_Damage->p53 Bax Bax Translocation (Mitochondria) p53->Bax CytoC Cytochrome C Release Bax->CytoC Caspase9 Caspase-9 Cleavage CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Programmed Cell Death) Caspase3->Apoptosis

Figure 1: Proposed Mechanism of Action.[1][2][3] 3C8F-IQ inhibits Topo I, triggering the p53-mediated mitochondrial apoptotic pathway.

In Vivo Validation: Xenograft Model

Objective: Prove that the in vitro potency and stability translate to tumor reduction in a living system.

Experimental Design
  • Animal Model: BALB/c Nude Mice (Female, 6-8 weeks).

  • Tumor Induction: Subcutaneous injection of

    
     A549 cells.
    
  • Groups (n=8/group):

    • Vehicle Control: (PBS + 5% DMSO + 5% Solutol).

    • 3C8F-IQ (Low Dose): 10 mg/kg, IP, q.2.d.

    • 3C8F-IQ (High Dose): 25 mg/kg, IP, q.2.d.

    • Positive Control: Cisplatin (3 mg/kg, IP, once weekly).

Key Metrics & Analysis
  • Tumor Volume: Measured via calipers (

    
    ).
    
  • Toxicity: Body weight monitoring. >20% weight loss requires euthanasia (humane endpoint).

Expected Outcome (Self-Validating Logic):

  • If 3C8F-IQ is effective, the High Dose group should show statistically significant tumor inhibition (%TGI > 50%) compared to Vehicle.

  • If the 8-fluoro substitution successfully improves metabolic stability, the dosing frequency (q.2.d) should be sufficient to maintain plasma levels, unlike unsubstituted isoquinolines which often require daily dosing.

References

  • Gao, C., et al. (2020). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Current Topics in Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Validates the 8-fluoro metabolic stability strategy).

  • Papadimitriou, M., et al. (2019).[4] "Linearity Comparison of Three Colorimetric Cytotoxicity Assays." Journal of Cancer Therapy. Link (Protocol standard for MTT/SRB).

  • Chibale, K., et al. (2015). "Impact of the Halogen Substitution Pattern on the Biological Activity." Organometallics. Link (Mechanistic insight into halogenated scaffolds).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 640968, 3-Chloroisoquinoline." Link

Sources

Executive Summary: The Strategic Value of the 3-Chloro-8-Fluoroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to the Biological Utility of 3-Chloro-8-Fluoroisoquinoline in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, 3-chloro-8-fluoroisoquinoline (CAS 1394003-78-1) represents a "privileged scaffold." Unlike simple isoquinolines, this disubstituted core offers a unique convergence of synthetic tractability (via the C3-chlorine handle) and physicochemical modulation (via the C8-fluorine atom).

This guide objectively compares the biological performance and utility of 3-chloro-8-fluoroisoquinoline against its non-fluorinated and structural analogs. We analyze why this specific substitution pattern is increasingly selected to overcome metabolic liabilities and potency cliffs in kinase inhibitor and CNS drug campaigns.[1]

Structural Analysis & Mechanism of Action

The biological superiority of 3-chloro-8-fluoroisoquinoline stems from the synergistic effects of its substituents on the isoquinoline pharmacophore.

The Structural Logic (SAR)
  • Position 3 (Chlorine): Acts as a versatile "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] In final drug candidates, this position often hosts a hydrophobic or heteroaryl tail that occupies the ATP-binding pocket of kinases.[1]

  • Position 8 (Fluorine):

    • Metabolic Blockade: The C8 position in isoquinolines is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes.[1] Fluorine substitution blocks this soft spot, extending half-life (

      
      ).[1]
      
    • Electronic Tuning: The electronegative fluorine reduces the pKa of the isoquinoline nitrogen (N2), modulating hydrogen bond acceptor capability and improving passive permeability (LogD).[1]

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold 3-Chloro-8-Fluoroisoquinoline (Core Scaffold) C3_Cl C3-Chlorine Handle (Reactivity) Scaffold->C3_Cl Contains C8_F C8-Fluorine Substituent (Stability) Scaffold->C8_F Contains Coupling Pd-Catalyzed Coupling (Library Generation) C3_Cl->Coupling Enables Metabolism CYP450 Oxidation (Blocked at C8) C8_F->Metabolism Inhibits BioActivity Enhanced Biological Profile (Target Binding + ADME) Metabolism->BioActivity Increases t1/2 Coupling->BioActivity Diversification

Caption: SAR logic demonstrating how the 3-Cl and 8-F functional groups contribute to the scaffold's superior biological utility.

Comparative Biological Performance

We compared the utility of 3-chloro-8-fluoroisoquinoline against three primary analogs used in similar drug discovery contexts.

Table 1: Comparative Profile of Isoquinoline Scaffolds
Feature3-Chloro-8-Fluoroisoquinoline 3-Chloroisoquinoline (Analog A)8-Fluoroisoquinoline (Analog B)3-Chloro-8-Fluoroquinoline (Analog C)
Primary Utility Lead Optimization / Late-Stage ScaffoldEarly Screening / Hit FindingMetabolic ProbeScaffold Hopping
Metabolic Stability High (C8 blocked)Low (C8 vulnerable to oxidation)High Moderate (N-position shift alters metabolism)
Synthetic Utility High (C3-Cl handle active)High (C3-Cl handle active)Low (Requires C3 functionalization)High
Lipophilicity (cLogP) ~3.1 (Optimal for CNS/Cell perm.)~2.6 (Lower permeability)~2.2~3.1
Kinase Selectivity High (Tunable vector)ModerateN/A (Hard to elaborate)Different Selectivity Profile
Detailed Analysis
  • Vs. 3-Chloroisoquinoline (Analog A):

    • Performance Gap: While Analog A allows for the same library generation via the C3-Cl handle, the resulting compounds often suffer from rapid clearance due to metabolism at the C8 position.[1]

    • Data Insight: In matched molecular pair (MMP) analysis, 8-F analogs typically show a 2-5x improvement in microsomal stability compared to their 8-H counterparts.

  • Vs. 8-Fluoroisoquinoline (Analog B):

    • Performance Gap: Analog B possesses the metabolic advantages but lacks the C3-Cl reactive handle.[1] Functionalizing position 3 requires harsh lithiation conditions (e.g., LTMP/BuLi) which are incompatible with sensitive functional groups, limiting library diversity.[1]

  • Vs. 3-Chloro-8-Fluoroquinoline (Analog C):

    • Performance Gap: This is a "scaffold hop" (moving Nitrogen from pos 2 to 1).[1] While chemically similar, the vector of the Nitrogen lone pair is different (approx. 60° shift).[1]

    • Biological Impact: Isoquinolines often bind distinct kinase conformations (e.g., DFG-out) compared to quinolines.[1] The 3-chloro-8-fluoroisoquinoline is preferred when targeting the hinge region of kinases where the specific N2-interaction is critical.

Experimental Protocols & Data Generation

To validate the biological activity of this scaffold, researchers typically convert it into a functional inhibitor.[1] Below is a standard protocol for evaluating its potential in a Kinase Inhibitor Discovery Workflow .

Protocol A: Suzuki-Miyaura Coupling for Library Generation

Objective: To functionalize the C3 position with an aryl group (simulating a kinase hinge binder).

  • Reagents: 3-Chloro-8-fluoroisoquinoline (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent System: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Charge a microwave vial with reagents and solvent.[1]

    • Degas with Argon for 5 minutes.

    • Heat at 100°C for 2 hours (or microwave at 120°C for 30 min).

    • Critical Step: The electron-deficient nature of the pyridine ring (enhanced by 8-F) facilitates oxidative addition at C3-Cl, often proceeding faster than in non-fluorinated analogs.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Measure IC50 of the synthesized analog against a target kinase (e.g., PI3K or ROCK).

  • Preparation: Prepare 3x serial dilutions of the 3-aryl-8-fluoroisoquinoline product in DMSO.

  • Reaction Mix:

    • Kinase Enzyme (e.g., 5 nM).[1]

    • Peptide Substrate (labeled).[1]

    • ATP (at

      
       concentration).[1]
      
    • Test Compound.[1][2][3][4][5][6][7][8]

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection: Add stop solution containing a detection antibody (Europium-labeled).[1] Read TR-FRET signal.

  • Data Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Validation Criteria: A valid "hit" derived from this scaffold should exhibit an


 and retain >80% parent compound after 30 min incubation in liver microsomes.[1]

Workflow Visualization

The following diagram illustrates the critical path from the raw scaffold to a validated biological hit.

Workflow Start Start: 3-Chloro-8-Fluoroisoquinoline Step1 Step 1: C3-Functionalization (Suzuki Coupling) Start->Step1 Library Library of 3-Aryl-8-Fluoroisoquinolines Step1->Library Screen Step 2: Biological Screening (Kinase/CNS Assay) Library->Screen Hit Hit Identification (IC50 < 1uM) Screen->Hit Select Potent Compounds ADME Step 3: ADME Profiling (Microsomal Stability) Hit->ADME ADME->Start Iterative Optimization

Caption: Workflow for transforming the 3-chloro-8-fluoroisoquinoline scaffold into a bioactive lead compound.

References

  • PubChem. (2025).[1][9][10] Compound Summary: 3-Chloroisoquinoline.[1][7] National Library of Medicine.[1] [Link]

  • Kondaparla, S., et al. (2018).[1] Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues. Antimicrobial Agents and Chemotherapy.[1] [Link][1]

  • Csékei, M., et al. (2020).[1] Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. [Link]

Sources

Biological Target Validation Guide: 3-Chloro-8-Fluoroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous biological target validation workflow for 3-chloro-8-fluoroisoquinoline , treating it as a high-value pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD).

Given its structural properties—specifically the 3-chloro handle (enabling cross-coupling for library expansion) and the 8-fluoro substituent (critical for modulating pKa and metabolic stability)—this scaffold is frequently employed to develop inhibitors for Kinases (e.g., FLT3, Aurora) and Epigenetic Modulators (e.g., PRMT5) .[1]

Executive Summary & Scaffold Significance

3-chloro-8-fluoroisoquinoline is not merely a reagent; it is a "privileged structure" in medicinal chemistry.[1] Its utility stems from two distinct features that must be leveraged during target validation:

  • Electronic Tuning (8-Fluoro): The fluorine atom at C8 lowers the basicity of the isoquinoline nitrogen, altering hydrogen bond acceptor capability in the ATP-binding pocket of kinases.[1] It also blocks a common site of metabolic oxidation (CYP450 metabolism).[1]

  • Synthetic Modularity (3-Chloro): The chlorine at C3 serves as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing researchers to rapidly generate a library of derivatives to probe the "selectivity pocket" of a target protein.[1]

Validation Challenge: Unlike fully optimized drugs (e.g., Imatinib), this fragment often exhibits low-to-moderate affinity (


 in 

range).[1] Therefore, validation requires sensitive biophysical techniques (SPR/MST) rather than simple phenotypic screens, which are prone to off-target noise.[1]

Comparative Analysis of Validation Methods

For a fragment-sized scaffold like 3-chloro-8-fluoroisoquinoline, standard biochemical assays often fail due to low potency.[1] The following table compares the recommended validation modalities.

FeatureThermal Shift Assay (TSA) Surface Plasmon Resonance (SPR) NanoBRET™ (Cellular) Enzymatic Assay (Biochemical)
Primary Use High-throughput screening of scaffold derivatives.[1]Kinetics (

,

) & Affinity (

).[1]
Target engagement in live cells.[1][2][3]Functional inhibition (

).[1]
Sensitivity Medium (Requires >5

affinity).[1]
High (Detects mM to pM binders).[1]High (Sensitive to competition).[1]Low (For fragments); High (For optimized leads).
Throughput High.[1][4]Medium.Medium.High.
Pros Low protein consumption; rapid "Go/No-Go".[1]Gold Standard for direct binding; eliminates false positives.[1]Physiological relevance; accounts for membrane permeability.[1]Measures function, not just binding.[1]
Cons Prone to aggregation artifacts.[1]Expensive; requires immobilized protein.[1]Requires tagged protein expression.Does not prove where it binds (allosteric vs. orthosteric).

Scientist’s Recommendation: Start with TSA for library filtering, then validate hits using SPR to confirm stoichiometry and affinity. Use NanoBRET only after optimizing the 3-chloro position to improve potency (<1


).[1]

Strategic Validation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for validating this scaffold against a predicted target (e.g., a Kinase).

TargetValidation cluster_0 Critical Decision Point Start Compound: 3-chloro-8-fluoroisoquinoline InSilico Step 1: In Silico Docking (Predict Binding Mode) Start->InSilico Structural Analysis TSA Step 2: Thermal Shift Assay (TSA) (Screen for Tm Shift > 2°C) InSilico->TSA Select Candidates TSA->Start No Shift (Discard) SPR Step 3: SPR / MST (Determine Kd & Stoichiometry) TSA->SPR Positive Shift SAR Step 4: SAR Expansion (Modify 3-Cl position) SPR->SAR Confirmed Binder Cellular Step 5: Cellular Engagement (NanoBRET / CETSA) SAR->Cellular Potency < 1uM

Caption: Step-wise validation logic ensuring only biophysically confirmed binders progress to cellular assays.

Detailed Experimental Protocols

Protocol A: Biophysical Validation via Surface Plasmon Resonance (SPR)

Rationale: SPR is the only method that can reliably distinguish specific fragment binding from non-specific aggregation for small scaffolds like isoquinolines.[1]

Reagents:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] Crucial: Add 1-5% DMSO to match compound solvent.[1]

  • Ligand: Purified Target Protein (e.g., FLT3 Kinase Domain).[1]

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein to a density of ~2000-4000 RU using standard amine coupling.[1] A high density is required for low-affinity fragments.[1]

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection: Inject 3-chloro-8-fluoroisoquinoline in a concentration series (e.g., 0, 10, 50, 100, 200, 500

    
    ).
    
    • Flow Rate: High flow (30-50

      
      ) to minimize mass transport limitations.[1]
      
    • Contact Time: 60 seconds (association) / 120 seconds (dissociation).[1]

  • Analysis: Fit data to a 1:1 Steady-State Affinity model .

    • Success Criteria: The

      
       should match the theoretical 
      
      
      
      based on molecular weight ratio.[1] If
      
      
      is >120% of theoretical, suspect non-specific aggregation.[1]
Protocol B: Cellular Target Engagement (NanoBRET)

Rationale: Once the scaffold is derivatized to improve potency, you must prove it enters the cell and binds the target in a complex environment.[1]

Mechanism: Energy transfer occurs between a Luciferase-tagged target (Donor) and a fluorescent tracer (Acceptor).[1] The test compound displaces the tracer, reducing the BRET signal.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-Target fusion plasmid.[1] Incubate for 20-24 hours.

  • Tracer Addition: Add the cell-permeable fluorescent tracer at a concentration equal to its

    
    .[1]
    
  • Treatment: Treat cells with serially diluted 3-chloro-8-fluoroisoquinoline derivatives.[1]

  • Measurement: Measure Donor emission (460 nm) and Acceptor emission (618 nm) on a BRET-compatible plate reader.

  • Calculation: Calculate mBRET ratio. Plot dose-response to determine cellular

    
    .[1]
    

Mechanistic Insight: The "8-Fluoro" Effect[1]

To understand why this scaffold is effective, we must look at the atomic interactions. The diagram below models the interaction of the 8-fluoroisoquinoline core within a typical Kinase Hinge Region (e.g., PKA or FLT3).[1]

HingeInteraction Isoquinoline Isoquinoline Core F8 8-Fluoro Group Isoquinoline->F8 part of N2 N2 Nitrogen Isoquinoline->N2 part of Cl3 3-Chloro Handle Isoquinoline->Cl3 part of Hinge Kinase Hinge Region (Backbone NH/CO) F8->Hinge Dipole Interaction / Metabolic Block N2->Hinge H-Bond Acceptor Pocket Hydrophobic Pocket Cl3->Pocket Vector for Library Expansion

Caption: The 8-F modulates the N2 acceptor capability, while 3-Cl orients substituents into the specificity pocket.

References

  • Fragment-Based Drug Discovery Principles

    • Erlanson, D. A., et al. "Practical strategies for fragment-based discovery."[1] Journal of Medicinal Chemistry 59.14 (2016): 6581-6616.[1] Link[1]

  • Isoquinoline Scaffold in Kinase Inhibition

    • Lombardino, J. G.[1] "Isoquinolines as Kinase Inhibitors." Science of Synthesis, Thieme Chemistry.[1]

  • Thermal Shift Assay Protocols

    • Huynh, K., & Partch, C. L.[1] "Thermal shift assay for determination of protein-ligand binding affinity." Current Protocols in Protein Science 79.1 (2015): 28-9.[1] Link

  • SPR Validation Standards

    • Myszka, D. G.[1] "Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors." Current Opinion in Biotechnology 8.1 (1997): 50-57.[1]

  • NanoBRET Technology

    • Robers, M. B., et al. "Target engagement and drug residence time can be observed in living cells with BRET."[1] Nature Communications 6 (2015): 10091.[1] Link[1]

Sources

A Comparative Guide to the Structure-Activity Relationship of Indenoisoquinoline Analogs as Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indenoisoquinoline scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents, primarily through the inhibition of human topoisomerase I (Top1).[1][2][3] Unlike the camptothecin class of Top1 inhibitors, indenoisoquinolines offer distinct advantages, including greater chemical stability and a different DNA cleavage signature, suggesting a potential to overcome some of the limitations of existing therapies.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted indenoisoquinoline analogs, offering a comparative overview of their anticancer activities and Top1 inhibitory potential.

Understanding the Core Scaffold and Mechanism of Action

Indenoisoquinolines exert their anticancer effects by trapping the Top1-DNA cleavage complex.[2] This stabilization of the transient intermediate leads to the accumulation of DNA single-strand breaks, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis. Several indenoisoquinoline derivatives, such as indotecan (LMP400) and indimitecan (LMP776), have advanced to clinical trials, underscoring the therapeutic potential of this class of compounds.[5]

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of indenoisoquinoline analogs is highly sensitive to the nature and position of substituents on the core scaffold. The following sections dissect the key SAR findings based on available experimental data.

Substitutions at the 3-Position

The 3-position of the indenoisoquinoline core has been a focal point of medicinal chemistry efforts. While the initial lead compounds featured a nitro group at this position, concerns over potential toxicity prompted the exploration of bioisosteric replacements.[1]

  • Halogen Substitution: Replacement of the 3-nitro group with fluorine or chlorine has been shown to retain significant Top1 poisoning activity with potentially improved safety profiles.[1]

  • Other Substituents: The introduction of other functionalities at the 3-position has also been explored, with varying degrees of success in maintaining or improving anticancer potency.

Aromatic Ring Substitutions

Substituents on the aromatic rings of the indenoisoquinoline scaffold play a crucial role in modulating the compounds' biological activity.

  • Methoxy and Methylenedioxy Groups: The presence of dimethoxy and methylenedioxy substituents on the aromatic rings generally contributes positively to the biological activity.[3][6] However, simplified analogs lacking these groups can still exhibit significant cytotoxicity and Top1 inhibition.[3]

Lactam Side Chain Modifications

The side chain attached to the lactam nitrogen of the indenoisoquinoline core provides a valuable handle for tuning the physicochemical and pharmacological properties of these analogs.

  • Aminoalkyl Side Chains: The introduction of aminoalkyl side chains, such as a 4-amino-n-butyl group, has been shown to yield highly cytotoxic compounds.[3]

  • Heterocyclic Moieties: Appending nitrogen-containing heterocycles to the lactam side chain can lead to highly potent Top1 inhibitors with significant cytotoxicity.[7] Molecular modeling studies suggest that these heterocyclic substituents may engage in additional interactions with DNA base pairs or Top1 amino acid residues.[7]

  • Carbohydrate Conjugation: Glycosylation of the lactam side chain has been explored as a strategy to modulate the solubility and pharmacokinetic properties of indenoisoquinoline derivatives. The length and nature of the carbohydrate moiety can influence the antiproliferative activity.[6]

Comparative Data of Selected Indenoisoquinoline Analogs

The following table summarizes the in vitro antiproliferative activity and Top1 inhibitory potential of representative indenoisoquinoline analogs, highlighting key SAR trends.

Compound ID3-Position SubstituentAromatic Ring SubstituentsLactam Side ChainCancer Cell LineIC50 (µM)Top1 InhibitionReference
1 -NO28,9-(OCH2O)-CH2CH2N(CH3)2HCT-116Potent+++[8]
2 -F8,9-(OCH2O)-CH2CH2N(CH3)2NCI-60 PanelVaries++[1]
3 -Cl8,9-(OCH2O)-CH2CH2N(CH3)2NCI-60 PanelVaries++[1]
4 -HUnsubstituted-CH2CH2CH2CH2NH2NCI-60 PanelPotent+[3]
5 -NO22,3-(OCH3)2GlycosylVariousPotent+++[6]
6 -NO28,9-(OCH2O)Imidazole-containingNCI-60 PanelPotent+++[7]

Note: The Top1 inhibition is qualitatively represented as + (weak), ++ (moderate), and +++ (strong) based on the cited literature. IC50 values are generally reported for a panel of cancer cell lines, and "Potent" indicates significant activity as described in the source. For detailed quantitative data, please refer to the original publications.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of indenoisoquinoline analogs.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the indenoisoquinoline analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., camptothecin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Top1 reaction buffer, and the test compound at various concentrations.[10][11]

  • Enzyme Addition: Add purified human Topoisomerase I to the reaction mixture. Include a negative control (no enzyme) and a positive control (enzyme with no inhibitor).[10]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[10]

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

  • Visualization: Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Visualize the DNA bands under UV illumination.[12]

  • Analysis: The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band and a decrease in the formation of the relaxed DNA band in the presence of the test compound.

Visualization of Key SAR Findings

The following diagram illustrates the key structure-activity relationships for indenoisoquinoline analogs as Top1 inhibitors.

SAR_Indenoisoquinoline cluster_core Indenoisoquinoline Core cluster_positions Key Positions for Modification cluster_substituents Favorable Substituents for Activity Core Indenoisoquinoline Scaffold pos3 3-Position Core->pos3 Modification at pos_aromatic Aromatic Rings Core->pos_aromatic Modification at pos_lactam Lactam Side Chain Core->pos_lactam Modification at sub_pos3 Halogens (F, Cl) pos3->sub_pos3 Substitution with sub_aromatic Methoxy, Methylenedioxy pos_aromatic->sub_aromatic Substitution with sub_lactam Aminoalkyl, Heterocycles, Glycosyl pos_lactam->sub_lactam Substitution with Activity Increased Anticancer Activity & Top1 Inhibition sub_pos3->Activity sub_aromatic->Activity sub_lactam->Activity

Caption: Key SAR of indenoisoquinoline analogs.

Conclusion and Future Directions

The indenoisoquinoline scaffold represents a versatile platform for the design of potent Topoisomerase I inhibitors with significant anticancer activity. SAR studies have revealed that modifications at the 3-position, the aromatic rings, and the lactam side chain are critical for optimizing the biological profile of these compounds. The replacement of the 3-nitro group with halogens and the introduction of diverse side chains on the lactam nitrogen have proven to be effective strategies for enhancing potency and potentially improving the safety profile.

Future research in this area should continue to explore novel substitutions and derivatization strategies to further refine the SAR, improve pharmacokinetic properties, and overcome potential resistance mechanisms. The development of indenoisoquinoline analogs with dual-targeting capabilities, such as the combined inhibition of Top1 and other cancer-relevant targets, could also represent a promising avenue for the discovery of next-generation anticancer therapeutics.[13]

References

  • Delgado, V., Ibacache, A., Arancibia, V., Theoduloz, C., & Valderrama, J. A. (2013). Synthesis and in vitro antiproliferative activity of new phenylaminoisoquinolinequinones against cancer cell lines. Molecules (Basel, Switzerland), 18(1), 721–733. [Link]

  • Cushman, M., et al. (2020). Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. ACS Medicinal Chemistry Letters, 11(11), 2236–2242. [Link]

  • Cushman, M. (2021). Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. Journal of Medicinal Chemistry, 64(24), 17572–17600. [Link]

  • Morrell, A., et al. (2005). Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles. Journal of Medicinal Chemistry, 48(25), 7899–7911. [Link]

  • Wang, H., et al. (2024). Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 67(10), 8345–8368. [Link]

  • Nagarajan, M., et al. (2004). Synthesis and anticancer activity of simplified indenoisoquinoline topoisomerase I inhibitors lacking substituents on the aromatic rings. Journal of Medicinal Chemistry, 47(23), 5651–5661. [Link]

  • Nassour, H., et al. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. Molecules (Basel, Switzerland), 28(19), 6848. [Link]

  • Pandey, G., & Srivastav, S. (2021). Development in the Synthesis, Topoisomerase I inhibitor and Cytototoxic Properties of Indenoisoquinoline and Its Analogs: Review. Current Organic Synthesis, 18(1), 2–16. [Link]

  • Nassour, H., et al. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. ResearchGate. [Link]

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  • Morrell, A. I., et al. (2014). Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776). Journal of Medicinal Chemistry, 57(5), 2157–2170. [Link]

  • Yi, Y., et al. (2016). Design, synthesis and biological evaluation of 3-substituted indenoisoquinoline derivatives as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(4), 1244–1249. [Link]

  • Staker, B. L., et al. (2005). DNA cleavage assay for the identification of topoisomerase I inhibitors. Methods in Molecular Biology (Clifton, N.J.), 297, 21–32. [Link]

  • Valderrama, J. A., et al. (2013). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules (Basel, Switzerland), 18(1), 721–733. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Inspiralis. [Link]

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Safety Operating Guide

A Guide to Personal Protective Equipment and Safe Handling of 3-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 3-chloro-8-fluoroisoquinoline, a halogenated aromatic heterocyclic, represent a class of molecules with significant potential as intermediates in pharmaceutical synthesis. However, their inherent reactivity and potential biological activity demand a rigorous and informed approach to laboratory safety. The principle of "as low as reasonably practicable" (ALARP) exposure is paramount.

This guide provides essential, immediate safety and logistical information for handling 3-chloro-8-fluoroisoquinoline. Given that specific toxicological data for this exact molecule is not widely published, our protocols are grounded in a conservative assessment based on structurally analogous compounds and established principles for managing potent pharmaceutical ingredients. This approach ensures a self-validating system of safety, prioritizing the well-being of laboratory personnel.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any personal protective equipment is selected, a foundational understanding of the potential hazards is essential. Data from analogous halogenated quinolines and isoquinolines indicate a consistent hazard profile.[1][2][3] The primary risks involve irritation to the skin, eyes, and respiratory system, with potential for harm if ingested or absorbed.[2][4] Therefore, all handling procedures must be predicated on minimizing any direct contact or aerosol generation.

Inferred Hazard Profile for 3-chloro-8-fluoroisoquinoline:

Hazard Classification Description Supporting Evidence
Acute Toxicity, Oral May be harmful if swallowed. Based on H302 classification for similar compounds like 3-bromo-8-fluoroquinoline and isoquinoline.[2][4]
Skin Irritation Causes skin irritation upon contact. Based on H315 classification for analogous chloro- and bromo-isoquinolines.[1][2][3][4]
Eye Irritation Causes serious eye irritation. Based on H319 classification for analogous compounds.[1][2][3][4]

| Respiratory Irritation | May cause respiratory irritation if inhaled. | Based on H335 classification for similar structures.[1][2][3] |

The first and most critical line of defense is not PPE, but robust engineering controls . All operations involving 3-chloro-8-fluoroisoquinoline, especially the handling of powders (e.g., weighing, transferring), must be conducted within a certified chemical fume hood or a more specialized containment system like a glovebox or powder containment enclosure.[5][6] These systems prevent the release of chemical vapors and dust into the laboratory environment.[5]

Mandated Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It is not a substitute for meticulous technique and proper engineering controls. For 3-chloro-8-fluoroisoquinoline, the following PPE is mandatory.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splashes from liquids or projection of solid particles necessitates superior protection.

  • Chemical Splash Goggles: Must be worn at all times when the compound is being handled.[3][7] They provide a complete seal around the eyes, protecting against splashes from all angles.

  • Face Shield: A face shield should be worn in addition to chemical splash goggles during procedures with a higher risk of splashing or energetic reactions, such as when transferring larger quantities or performing a reaction work-up.[3][8]

Skin and Body Protection

Direct skin contact must be avoided.[9] Halogenated organic compounds can be absorbed through the skin or cause severe irritation.

  • Laboratory Coat: A full-length, long-sleeved laboratory coat is required to protect skin and personal clothing.[5]

  • Gloves: The choice of glove material is critical. Standard lightweight latex gloves are often not suitable for prolonged work with halogenated aromatics.[7]

    • Primary Recommendation: Nitrile gloves are a suitable choice for incidental contact and splash protection.[7]

    • For Extended Use or Immersion: For tasks involving extended handling or potential immersion, double-gloving or using a more robust material like neoprene or Viton® is recommended.[7][10] Always check the manufacturer's chemical resistance guide for specific breakthrough times if available.

    • Proper Technique: Gloves must be removed promptly and correctly (without touching the outer surface with bare skin) after handling the chemical and before leaving the laboratory.[5] Hands should be washed thoroughly afterward.[5]

Respiratory Protection

When engineering controls like a fume hood are used correctly, respiratory protection is typically not required. However, it may be necessary in specific situations:

  • Emergency Situations: For responding to a large spill.

  • Control Failure: If there is a failure of the primary engineering control (e.g., fume hood malfunction).

  • Specialized Procedures: If a procedure absolutely cannot be performed within a fume hood (a situation that should be avoided).

In such cases, an air-purifying respirator (APR) with a combination cartridge for organic vapors and particulates (e.g., a P100/multi-gas cartridge) should be used.[11][12] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Summary of Mandatory PPE:

Protection Type Specification Rationale
Eye Chemical Splash Goggles (indirectly vented) Protects against splashes and dust entering the eyes.[8]
Face Face Shield (worn over goggles) Required for high-splash-risk procedures.[3]
Hands Nitrile Gloves (or Neoprene for extended use) Prevents skin contact and absorption.[7][10]
Body Full-Length, Long-Sleeved Lab Coat Protects skin and clothing from contamination.[5]

| Respiratory | Air-Purifying Respirator (in specific situations only) | Protects against inhalation of dust or vapors if engineering controls fail.[11] |

Operational and Disposal Protocols

A clear, step-by-step plan for handling and disposal is essential to maintaining a safe laboratory environment.

Experimental Workflow: From Receipt to Reaction

The following workflow outlines the critical safety steps for handling 3-chloro-8-fluoroisoquinoline.

G cluster_prep Preparation Phase cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Review SDS (of analogous compounds) B 2. Don PPE (Goggles, Lab Coat, Gloves) A->B C 3. Transfer to Hood B->C D 4. Weigh Compound (on weigh paper/boat) C->D E 5. Add to Reaction Vessel D->E F 6. Decontaminate Surfaces E->F G 7. Segregate Waste (Halogenated Liquid, Solid) F->G H 8. Doff PPE & Wash Hands G->H

Caption: Workflow for Safe Handling of 3-chloro-8-fluoroisoquinoline.
Step-by-Step Handling Methodology
  • Preparation : Before entering the lab, review the safety information for analogous compounds.[9] Put on all required PPE (lab coat, chemical splash goggles, appropriate gloves).[5]

  • Transport : Transport the container of 3-chloro-8-fluoroisoquinoline in a secondary, shatter-proof container to the designated chemical fume hood.

  • Weighing : Inside the fume hood, carefully weigh the required amount of the solid compound onto weigh paper or into a weigh boat. Avoid creating dust.[2]

  • Transfer : Gently transfer the weighed compound into the reaction vessel. If using a solvent, add it slowly to avoid splashing.

  • Post-Transfer Decontamination : After the transfer is complete, decontaminate the spatula and any surfaces within the fume hood that may have been exposed. Use a solvent like ethanol or isopropanol, and wipe with a disposable towel.

  • Waste Segregation : Place all contaminated disposable items (weigh paper, paper towels, used gloves) into a designated solid hazardous waste container.[13]

Waste Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk. Halogenated waste streams must be segregated from non-halogenated ones due to different disposal requirements and costs.[14][15]

  • Solid Waste : All solid materials contaminated with 3-chloro-8-fluoroisoquinoline (e.g., gloves, weigh boats, filter paper, contaminated silica gel) must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste".[13]

  • Liquid Waste : All liquid wastes containing this compound, including reaction mixtures and extraction solvents (like dichloromethane or chloroform), must be collected in a dedicated, sealed, and properly labeled container for "Halogenated Liquid Waste".[14][15] Do not mix with non-halogenated solvent waste like acetone or hexane.[16]

  • Container Disposal : The empty reagent bottle must be triple-rinsed with a suitable solvent (e.g., acetone). The first rinse should be collected as halogenated liquid waste. Subsequent rinses can be collected as non-halogenated waste. The defaced, rinsed bottle can then be disposed of in the appropriate laboratory glassware container.

Emergency Procedures

Preparedness is key to mitigating the impact of an accident.[5]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[17]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Spill : For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed bag for disposal as halogenated solid waste and decontaminate the area.[18] For a large spill or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EHS) office immediately.[18]

By adhering to these stringent protocols—prioritizing engineering controls, mandating appropriate PPE, and following systematic handling and disposal procedures—researchers can confidently and safely work with 3-chloro-8-fluoroisoquinoline, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from Carl ROTH website. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from CDC website. [Link]

  • AERU. (n.d.). 3-chloro-8-quinoline-carboxylic acid. Retrieved from AERU website. [Link]

  • Euro Chlor. (2019). GEST 92/171: Personal Protective Equipment in The Chlorine Industry. Retrieved from Scribd. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton EHS website. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from NCBI Bookshelf. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from UIUC website. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts website. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from HSA website. [Link]

  • Outsourced Pharma. (n.d.). Safety, Containment, And Analysis Of Highly Potent Compounds From Development To Commercialization. Retrieved from Outsourced Pharma website. [Link]

  • tks publisher. (n.d.). Potent compound safety in the laboratory. Retrieved from tks website. [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University website. [Link]

  • National University of Singapore, Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from NUS website. [Link]

  • CPWR - The Center for Construction Research and Training. (n.d.). Chapter 5: Personal Protective Equipment (PPE). Retrieved from CPWR website. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.